molecular formula C12H10O2Ti-2 B13403039 Bis(cyclopentadienyl)dicarbonyl titanium

Bis(cyclopentadienyl)dicarbonyl titanium

Cat. No.: B13403039
M. Wt: 234.07 g/mol
InChI Key: AYSYTHDGPPKHIU-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)dicarbonyl Titanium(II), commonly known as Titanocene dicarbonyl, is a maroon-colored, air-sensitive organotitanium compound with the formula Cp₂Ti(CO)₂ . This metallocene complex is soluble in aromatic solvents and THF but insoluble in water, and it sublimes at low pressure . It serves as a versatile catalyst and reagent in synthetic organic chemistry. A primary application of this compound is its role as a catalyst for the Pauson-Khand reaction, facilitating the efficient conversion of enynes to cyclopentenones, which are crucial scaffolds in natural product synthesis . The compound is also valued for its reductive properties, being employed in the deoxygenation of sulfoxides, the reductive coupling of aromatic aldehydes, and the reduction of aldehydes . Its reactivity is rooted in its tetrahedral molecular geometry and the electron-rich nature of the titanium(II) center . Research into its photochemical behavior has shown that under UV light in a nitrogen matrix, it can undergo carbonyl dissociation to form reactive intermediates like Cp₂Ti(CO) and Cp₂Ti(N₂)₂, indicating its potential in small molecule activation studies . The compound is typically synthesized by the reduction of titanocene dichloride with magnesium under a carbon monoxide atmosphere . This compound(II) is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures are essential due to its flammable and air-sensitive nature.

Properties

Molecular Formula

C12H10O2Ti-2

Molecular Weight

234.07 g/mol

InChI

InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;;

InChI Key

AYSYTHDGPPKHIU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O

Origin of Product

United States

Synthetic Methodologies for Bis Cyclopentadienyl Dicarbonyl Titanium and Its Derivatives

Preparation of Bis(cyclopentadienyl)dicarbonyl Titanium

Reduction of Titanocene (B72419) Dichloride Precursors

A prevalent and well-established method for the synthesis of this compound involves the reduction of titanocene dichloride (Cp₂TiCl₂) in the presence of carbon monoxide. This transformation can be achieved using different reducing agents, with magnesium and sodium cyclopentadienyl (B1206354) being notable examples.

Cp₂TiCl₂ + Mg + 2CO → Cp₂Ti(CO)₂ + MgCl₂ wikipedia.org

This method is favored for its relatively high yields and the ready availability of the starting materials. The progress of the reaction can often be monitored by a color change in the reaction mixture.

ReactantsReductantAtmosphereSolventProductByproduct
Titanocene Dichloride (Cp₂TiCl₂)Magnesium (Mg)Carbon Monoxide (CO)Tetrahydrofuran (B95107) (THF)This compound (Cp₂Ti(CO)₂)Magnesium Chloride (MgCl₂)

Table 1: Synthesis of this compound via Magnesium Reduction

Historically, one of the initial syntheses of this compound involved the reduction of titanocene dichloride with sodium cyclopentadienyl (NaCp) under a carbon monoxide atmosphere. While this method is effective, it is less commonly used in modern preparations compared to the magnesium reduction method. The stoichiometry of this reaction is more complex as the reductant also serves as a source of cyclopentadienyl ligands.

Formation from Diferrocenyltitanium Compounds and Carbon Monoxide

The synthesis of this compound directly from diferrocenyltitanium compounds through reaction with carbon monoxide is not a well-documented or common synthetic route in the scientific literature. While research has been conducted on the synthesis and reactivity of ferrocene-containing titanium complexes, including their reactions with various substrates, a direct conversion to this compound via carbonylation has not been established as a standard preparative method. acs.org

Formation from Titanacyclobutanes under Controlled Carbon Monoxide Concentration

The reaction of titanacyclobutanes with carbon monoxide presents an intriguing, though not direct, route related to titanium carbonyl chemistry. Research has shown that the carbonylation of titanacyclobutane complexes can be controlled to produce cyclobutanones. This process involves the insertion of a single molecule of carbon monoxide into a titanium-carbon bond of the metallacycle, followed by reductive elimination to yield the four-membered ketone. This reaction highlights the reactivity of titanacyclobutanes towards CO, suggesting that under different conditions or with different substrates, the formation of titanium carbonyl complexes could be conceivable, although the direct synthesis of this compound via this method has not been reported.

Synthesis of Bis(cyclopentadienyl)titanium Derivatives

The versatility of the bis(cyclopentadienyl)titanium moiety allows for the synthesis of a wide array of derivatives, often starting from titanocene dichloride. These derivatives can feature modifications on the cyclopentadienyl rings or substitution of the chloride ligands.

The synthesis of substituted titanocene dichlorides is a common strategy to create precursors for various bis(cyclopentadienyl)titanium derivatives. This can be achieved by using substituted cyclopentadienyl ligands in the initial synthesis. For instance, bis(methyl-cyclopentadienyl) titanium dichloride is prepared by reacting methyl-cyclopentadienyl lithium with titanium tetrachloride. jlu.edu.cn Similarly, silyl-substituted titanocene dichlorides can be synthesized from their corresponding silyl-substituted fulvene (B1219640) or cyclopentadiene (B3395910) precursors. researchgate.net Another example is the synthesis of a tert-butyl ester-substituted titanocene dichloride from lithium tert-butyl ester cyclopentadienide (B1229720) and titanium tetrachloride. nih.gov

Once the titanocene dichloride or its substituted analogue is obtained, the chloride ligands can be readily replaced by a variety of other groups. For example, reaction with sodium salts of carboxylic acids yields titanocene (IV) dicarboxylates. mdpi.com The chloride atoms can also be substituted by reaction with alcohols in the presence of a base to form alkoxo derivatives. researchgate.net Furthermore, reduction of titanocene dichloride in the presence of other π-acceptor ligands, such as phosphines, leads to the formation of derivatives like Cp₂Ti(PR₃)₂. wikipedia.org

PrecursorReagent(s)Derivative TypeExample Product
Titanium TetrachlorideMethyl-cyclopentadienyl lithiumSubstituted Titanocene DichlorideBis(methyl-cyclopentadienyl) titanium dichloride jlu.edu.cn
Titanium TetrachlorideLithium tert-butyl ester cyclopentadienideSubstituted Titanocene Dichloridet-BuOOCCp₂TiCl₂ nih.gov
Titanocene DichlorideSodium salt of carboxylic acidTitanocene DicarboxylateBis(η⁵-cyclopentadienyl)bis(benzoato)titanium(IV) mdpi.com
Monocyclopentadienyl titanium trichloride (B1173362)Alcohol, Triethylamine (B128534)Monocyclopentadienyl Alkoxo Titanium Dichloride[Ti(η⁵-C₅H₅)(OR)Cl₂] researchgate.net
Titanocene DichlorideMagnesium, Phosphine (B1218219)Phosphine DerivativeCp₂Ti(PR₃)₂ wikipedia.org

Table 2: Examples of Bis(cyclopentadienyl)titanium Derivative Synthesis

Ligand Substitution Reactions on Titanium Centers

Ligand substitution reactions represent a fundamental approach in organometallic synthesis. In the context of this compound, this would theoretically involve the displacement of other ligands on a pre-existing bis(cyclopentadienyl)titanium(II) core by carbon monoxide. While not the most common route for the synthesis of Cp₂Ti(CO)₂, the principle of ligand exchange on titanocene complexes is well-established. For instance, various nucleophiles can displace the chloride ligands in titanocene dichloride. wikipedia.orgnih.gov

A notable example demonstrating the viability of ligand substitution to form a related adduct involves the synthesis of a titanium CO₂ complex, Cp₂Ti(CO₂)(PMe₃), through the simple ligand substitution of Cp₂Ti(PMe₃)₂. acs.org This suggests that a similar substitution reaction with carbon monoxide on a suitable titanocene(II) precursor bearing labile ligands could potentially yield this compound. The general scheme for such a reaction would be:

Cp₂TiL₂ + 2 CO → Cp₂Ti(CO)₂ + 2 L

In this hypothetical reaction, 'L' would represent a ligand that is more weakly bound to the titanium center than carbon monoxide. The success of this method would be contingent on the availability of a stable yet reactive Cp₂TiL₂ precursor.

Metalation of Cyclopentadienyl-Containing Ligands

The formation of the core bis(cyclopentadienyl)titanium structure, a prerequisite for the synthesis of its dicarbonyl derivative, is typically achieved through the metalation of cyclopentadienyl ligands. This widely used method involves the reaction of a titanium tetrahalide, most commonly titanium tetrachloride (TiCl₄), with a salt of cyclopentadiene. wikipedia.orgwordpress.com The cyclopentadienyl anion is typically generated by treating cyclopentadiene with a strong base, such as sodium hydride or an organolithium reagent like butyllithium. mdpi.com

The most common precursor for many titanocene derivatives, titanocene dichloride (Cp₂TiCl₂), is synthesized via this route. wikipedia.orgwordpress.com The reaction involves the salt metathesis between two equivalents of a cyclopentadienyl salt, such as sodium cyclopentadienide (NaCp), and one equivalent of titanium tetrachloride. wikipedia.org

Reaction Scheme: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl wordpress.com

This reaction is typically conducted in an ethereal solvent like tetrahydrofuran (THF). wordpress.commdpi.com The resulting titanocene dichloride is a stable, red crystalline solid that serves as the primary starting material for the synthesis of this compound. wikipedia.orgwikipedia.org The synthesis of functionalized titanocenes can also be achieved by reacting lithiated cyclopentadienide intermediates with TiCl₄ in a transmetallation reaction. nih.gov

ReactantsReagentSolventProduct
Cyclopentadiene, Sodium-TetrahydrofuranSodium cyclopentadienide
Sodium cyclopentadienide, Titanium tetrachloride-TetrahydrofuranBis(cyclopentadienyl)titanium(IV) dichloride
Functionalized Lithium cyclopentadienide, Titanium tetrachloride-TolueneFunctionalized Bis(cyclopentadienyl)titanium(IV) dichloride

Derivatization from Bis(cyclopentadienyl)titanium(IV) Dichloride

The most direct and widely employed method for the synthesis of this compound is the reductive carbonylation of bis(cyclopentadienyl)titanium(IV) dichloride (titanocene dichloride). wikipedia.orgwikipedia.org This process involves the reduction of the titanium center from the +4 oxidation state to +2, concurrent with the coordination of two carbon monoxide ligands.

This transformation is typically achieved by treating titanocene dichloride with a reducing agent in the presence of carbon monoxide gas. wikipedia.orgwikipedia.org Commonly used reducing agents include magnesium, zinc, or manganese. wikipedia.orgscielo.org.mxwikipedia.org The reaction is generally carried out in a slurry with a solvent like tetrahydrofuran (THT). wikipedia.org

General Reaction Equation: (C₅H₅)₂TiCl₂ + Mg + 2 CO → (C₅H₅)₂Ti(CO)₂ + MgCl₂ wikipedia.orgwikipedia.org

The product, this compound, is a maroon-colored, air-sensitive solid that is soluble in many organic solvents. wikipedia.org Historically, an early synthesis involved the reduction of titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere. wikipedia.org

Starting MaterialReducing AgentLigand SourceSolventProduct
Bis(cyclopentadienyl)titanium(IV) dichlorideMagnesium (Mg)Carbon Monoxide (CO)Tetrahydrofuran (THT)This compound
Bis(cyclopentadienyl)titanium(IV) dichlorideZinc (Zn)Carbon Monoxide (CO)Tetrahydrofuran (THF)This compound
Bis(cyclopentadienyl)titanium(IV) dichlorideManganese (Mn)Carbon Monoxide (CO)Tetrahydrofuran (THF)This compound

This reductive carbonylation pathway is not only efficient for producing the parent dicarbonyl compound but also serves as a template for the synthesis of other titanocene(II) derivatives by replacing carbon monoxide with other π-acceptor ligands, such as phosphines. wikipedia.org

Electronic Structure and Bonding Theory

Theoretical Speculation on Titanocene (B72419) Electronic Structure

Long before the definitive synthesis and characterization of many organometallic compounds, theoretical chemists pondered the electronic structure of the then-elusive titanocene, (C₅H₅)₂Ti, the parent compound to the dicarbonyl derivative. researchgate.netiastate.edu Inspired by the discovery of ferrocene (B1249389), early models in the 1950s by theorists like Moffitt, and Dunitz and Orgel, applied molecular orbital (MO) theory to the general class of bis-cyclopentadienyl metal complexes. iastate.eduacs.org

Moffitt's initial model for titanocene, which contains a Ti(II) center with two valence d-electrons, extrapolated from the bonding scheme of ferrocene. iastate.eduacs.org This early work suggested that the two nonbonding titanium electrons would occupy the a₁g orbital, which is primarily of metal 4s character, leading to the prediction of a diamagnetic singlet ground state. acs.org However, Moffitt also noted that if Hund's rule of maximum multiplicity provided significant stabilization, a paramagnetic triplet state, with electrons in the metal's e₂g orbitals, could be more stable. acs.org This ambiguity set the stage for decades of experimental and theoretical investigation into the true nature of the titanocene monomer. iastate.eduacs.org These early speculations were foundational, providing the conceptual framework for understanding the more complex bonding in derivatives like Bis(cyclopentadienyl)dicarbonyl titanium.

Molecular Orbital (MO) Theory Applications

The application of molecular orbital theory, particularly through semi-empirical and frontier orbital analyses, has been crucial in elucidating the electronic structure of titanocene derivatives. The key to understanding the bonding of additional ligands, such as carbon monoxide, lies in the nature of the orbitals of the bent (C₅H₅)₂Ti fragment.

Extended Hückel Calculations

A significant theoretical study of bis(cyclopentadienyl)-MLn complexes was published in 1975 by Lauher and Hoffmann. iastate.eduacs.org They employed Extended Hückel calculations to construct the molecular orbitals for a bent bis(η⁵-cyclopentadienyl)Ti fragment. iastate.eduacs.org This semi-empirical method provided valuable, albeit qualitative, insights into the orbital interactions. The calculations demonstrated how bending the (C₅H₅)₂Ti unit from a parallel D₅d symmetry to a C₂v geometry alters the energy levels of the key metal-based orbitals. iastate.eduacs.org This bending is a prerequisite for the stable bonding of additional ligands in the equatorial plane.

Frontier Orbital Analysis

The work by Lauher and Hoffmann also involved a detailed frontier orbital analysis of the bent (C₅H₅)₂Ti fragment. iastate.eduacs.org Their calculations showed that as the Cp-Ti-Cp angle decreases from 180°, the energies of the molecular orbitals derived from the metal's d-orbitals shift significantly. Specifically, orbitals descended from the e₁g level are stabilized, while those from the a₁g and e₂g levels are destabilized upon bending. iastate.eduacs.org

This analysis reveals three crucial frontier orbitals in the bent fragment: two orbitals of a₁ symmetry and one of b₂ symmetry (in C₂v point group). These orbitals are primarily located in the equatorial plane between the cyclopentadienyl (B1206354) rings and are available to bond with incoming ligands. In the case of this compound, the two d-electrons of the Ti(II) center occupy the lowest energy of these frontier orbitals. The two carbon monoxide ligands then act as σ-donors, interacting with the empty frontier orbitals, and as π-acceptors, interacting with the filled d-orbital. roaldhoffmann.com This donation and back-donation model, informed by frontier orbital analysis, explains the stability of the resulting 18-electron complex.

Correlation with Magnetic Properties

The magnetic properties of titanocene compounds are directly linked to their electronic structure, specifically the spin state of the metal center. The parent titanocene monomer, (C₅H₅)₂Ti, has been the subject of considerable debate. Early experiments on synthesized "titanocene" reported it to be diamagnetic, suggesting a singlet ground state with paired electrons. acs.org This was seemingly in line with some of the initial theoretical predictions. iastate.eduacs.org However, these experimental samples were later understood to be dimeric forms of the compound, not the simple monomer. researchgate.netacs.org

In stark contrast, modern high-level calculations predict a triplet ground state for the hypothetical monomeric titanocene. iastate.eduacs.org This discrepancy highlights the extreme reactivity and instability of the 14-electron (C₅H₅)₂Ti monomer.

The situation is much clearer for this compound, (C₅H₅)₂Ti(CO)₂. The addition of two strong-field carbon monoxide ligands drastically alters the energies of the frontier orbitals. The splitting between the d-orbitals becomes large enough to force the two d-electrons of the Ti(II) center to pair in the lowest available molecular orbital. This results in a stable, 18-electron complex with a singlet ground state (S=0). Consequently, this compound is diamagnetic, a property consistent with its formulation as a stable, closed-shell molecule.

High-Level Ab Initio and Density Functional Theory (DFT) Calculations

Modern computational chemistry provides powerful tools for accurately determining the electronic ground state and relative energies of different spin states. High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in resolving the long-standing questions about the electronic structure of the parent titanocene and, by extension, provide a solid foundation for understanding its derivatives.

Ground State Determination (Singlet vs. Triplet)

For the parent titanocene monomer, (C₅H₅)₂Ti, extensive high-level calculations have been performed to determine the ground state. researchgate.netiastate.eduacs.org These studies consistently predict that the ground state is a triplet, with the singlet state lying significantly higher in energy. iastate.eduacs.org The calculations show that regardless of the specific geometry considered (e.g., C₂v, Cₛ, D₅h, or D₅d), the triplet state is energetically favored. acs.org This theoretical consensus strongly suggests that the elusive monomer, if it could be isolated, would be paramagnetic. researchgate.netacs.org

MethodSymmetryStateRelative Energy (kcal/mol)
Hartree-FockC₂ᵥ³B₁0.0
¹A₁39.3
DFT (B3LYP)C₂ᵥ³B₁0.0
¹A₁15.4
MP2C₂ᵥ³B₁0.0
¹A₁14.0
CCSD(T)C₂ᵥ³B₁0.0
¹A₁14.9

Table 1. Calculated relative energies of the lowest singlet and triplet states of the titanocene monomer, (C₅H₅)₂Ti, using various high-level computational methods. The triplet state is consistently found to be the ground state. Data sourced from computational studies. acs.org

The electronic situation of this compound is fundamentally different. As a stable 18-electron complex, its ground state is unequivocally a singlet. The strong σ-donation and π-acceptance of the two carbonyl ligands create a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The two valence electrons from the titanium center occupy a low-energy, non-bonding d-orbital, resulting in a diamagnetic, singlet ground state. DFT calculations performed on (C₅H₅)₂Ti(CO)₂ for structural and vibrational analysis implicitly confirm this stable, closed-shell singlet configuration as the ground state, in full agreement with experimental observations. wikipedia.org

Analysis of Bonding within Valence Isomers

Valence isomers are molecules that share the same molecular formula but differ in the arrangement of their chemical bonds. While comprehensive studies detailing the distinct valence isomers of monomeric this compound are not extensively available, the principles of bonding in such organometallic complexes can be understood by examining related systems and isomeric forms of dimeric structures.

In organometallic chemistry, isomerism can manifest in various forms, including the geometry of ligands around the central metal atom. For dimeric structures of similar half-sandwich compounds, such as the cyclopentadienyliron dicarbonyl dimer, distinct isomers are well-characterized. These include cis and trans isomers, which are differentiated by the relative positioning of the cyclopentadienyl (Cp) ligands. wikipedia.org These isomers can interconvert through an unbridged intermediate that features a direct metal-metal bond without bridging carbonyl (CO) ligands. wikipedia.org This dynamic process, known as fluxionality, is often rapid on the NMR timescale, leading to averaged signals in spectroscopic measurements at room temperature. wikipedia.org

The bonding in these isomers involves a combination of terminal and bridging CO ligands. In the bridged forms, the carbonyl ligands form a three-center two-electron bond with the two metal centers. The stability and prevalence of each isomer are influenced by steric and electronic factors. While direct evidence for valence isomers of monomeric Cp₂Ti(CO)₂ is scarce, theoretical studies on related titanocene complexes provide insight into the electronic flexibility of the titanium center, which could potentially support different bonding arrangements under specific conditions.

NBO Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study chemical bonding by translating the complex wavefunctions of a molecule into localized bonding orbitals, lone pairs, and Rydberg orbitals. This approach provides a chemically intuitive picture of charge distribution, hybridization, and donor-acceptor (orbital) interactions.

Although a specific NBO analysis for this compound is not prominently featured in the cited literature, studies on analogous titanocene complexes, such as those with dithiolene or diselenolene ligands, offer valuable insights. [1 (from first search)] In these systems, NBO analysis reveals significant charge transfer and orbital interactions that are crucial for the stability and geometry of the molecule.

Key findings from NBO analyses of titanocene complexes typically include:

Charge Distribution : The analysis quantifies the natural atomic charges, revealing the extent of electron donation from the ligands to the metal center. In titanocene complexes, the titanium atom generally carries a significant positive charge, indicating its electrophilic character.

Bonding Orbitals : NBO analysis describes the nature of the bonds between titanium and the ligands. The Ti-Cp interaction is characterized by donation from the π-orbitals of the cyclopentadienyl rings to the empty d-orbitals of the titanium. The Ti-CO bonds in this compound would be expected to show characteristics of both a σ-donation from the carbon of CO to the titanium and a π-back-donation from a filled d-orbital of titanium to the empty π* antibonding orbital of CO. This back-donation is a critical aspect of the bonding in metal carbonyls, strengthening the metal-carbon bond and weakening the carbon-oxygen bond.

Donor-Acceptor Interactions : The analysis identifies key orbital interactions. A primary interaction in bent metallocenes is the donation from ligand-based orbitals into the empty d-orbitals of the Ti(II) center. For instance, π-donation from lone pairs on ligand atoms into empty Ti-d orbitals is a significant stabilizing factor. [1 (from first search)]

The table below summarizes typical donor-acceptor interactions that would be expected in a hypothetical NBO analysis of this compound, based on analyses of related compounds.

Donor NBOAcceptor NBOInteraction Energy (E(2)) (kcal/mol)Description
π(Cp)LP(Ti)HighDonation from Cp ring π-system to empty titanium orbitals.
LP(C) of COLP(Ti)Moderate to Highσ-donation from the carbon lone pair of CO to titanium.
LP(Ti)π*(CO)Moderateπ-back-donation from a filled titanium d-orbital to the CO antibonding orbital.

Note: The values for interaction energy are qualitative and serve to illustrate the expected relative strengths of these interactions.

Dimerization Mechanisms and Stability

While this compound is often represented as a monomer, titanocene derivatives exhibit a tendency to form dimeric or multimetallic species, particularly those with lower oxidation states or coordinative unsaturation. The dimerization of related Ti(III) complexes like bis(cyclopentadienyl)titanium(III) chloride is well-established, forming a dimer with bridging chloride ligands. wikipedia.org The driving force for such dimerization is often the stabilization of the electron-deficient metal centers.

For this compound, dimerization could proceed through several potential mechanisms:

Associative Mechanism : Two monomers could associate, potentially facilitated by the formation of bridging carbonyl ligands. This is a common structural motif in metal carbonyl dimers, such as the cyclopentadienyliron dicarbonyl dimer, which exists in equilibrium between bridged and non-bridged forms. wikipedia.org

Radical Coupling : If the Ti(II) centers possess radical character, direct coupling to form a Ti-Ti bond could occur. Studies on bis(pentalene)dititanium complexes have shown the existence of strong metal-metal bonds. researchgate.netox.ac.uk The reaction of this dititanium species with carbon monoxide results in a dicarbonyl adduct, suggesting the compatibility of Ti-Ti bonds with carbonyl ligands. ox.ac.uknih.gov

Ligand Dissociation : Dissociation of a CO ligand could generate a highly reactive, coordinatively unsaturated species, [Cp₂Ti(CO)], which could then rapidly dimerize to satisfy the electronic requirements of the titanium centers.

The resulting dimer, [Cp₂Ti(CO)₂]₂, could exist in several isomeric forms, analogous to the well-studied iron system. wikipedia.orgchemeurope.com

Isomer TypeStructural FeaturesStability Factors
Non-bridged Contains a direct Ti-Ti single bond with only terminal CO ligands.Favored by sterically bulky cyclopentadienyl ligands that disfavor bridging.
CO-bridged (cis/trans) Two CO ligands bridge the two titanium centers, which may or may not have a direct metal-metal bond. Can exist as cis or trans isomers based on the orientation of the Cp ligands.The bridging ligands provide additional electronic stabilization to the metal centers. The relative stability of cis and trans isomers depends on a subtle balance of steric and electronic effects.

The stability of any such dimer would be influenced by several factors, including the steric bulk of the cyclopentadienyl ligands, the solvent, and the temperature. Sterically demanding substituents on the Cp rings can inhibit dimerization. researchgate.net In solution, there is likely a dynamic equilibrium between monomeric and dimeric forms, as well as between different isomeric forms of the dimer. wikipedia.orgwikipedia.org

Reactivity and Reaction Pathways of Bis Cyclopentadienyl Dicarbonyl Titanium

Deoxygenation Reactions

Bis(cyclopentadienyl)dicarbonyl titanium is an effective reagent for the deoxygenation of various oxygen-containing functional groups. This reactivity is particularly notable in the conversion of sulfoxides to their corresponding sulfides.

Deoxygenation of Sulfoxides

The deoxygenation of sulfoxides to sulfides is a significant transformation in organic synthesis, and this compound has been demonstrated to facilitate this reaction. wikipedia.org The mechanism of this reaction involves the oxophilic nature of the titanium center, which readily abstracts the oxygen atom from the sulfoxide (B87167). This process results in the formation of the corresponding sulfide (B99878) and a titanium-oxo species.

The general transformation can be represented as follows: R₂SO + (η⁵-C₅H₅)₂Ti(CO)₂ → R₂S + [(η⁵-C₅H₅)₂TiO]n

Reductive Coupling Reactions

A prominent application of this compound and related titanium complexes is in the reductive coupling of carbonyl compounds. These reactions lead to the formation of carbon-carbon bonds, providing access to important structural motifs such as 1,2-diols.

Reductive Coupling of Aromatic Aldehydes

This compound and its derivatives are effective in promoting the reductive coupling of aromatic aldehydes to form pinacols (1,2-diols). wikipedia.org This reaction typically proceeds with good yields and can exhibit high diastereoselectivity, often favoring the formation of the dl or syn diastereomer. nih.govunibo.it The reaction is influenced by the electronic properties of the substituents on the aromatic ring. arkat-usa.org

The general reaction is as follows: 2 ArCHO + 2 (η⁵-C₅H₅)₂Ti(CO)₂ → ArCH(OH)CH(OH)Ar + 2 [(η⁵-C₅H₅)₂TiO]n

Aldehyde SubstrateProduct (1,2-Diol)Diastereomeric Ratio (dl:meso)Yield (%)Reference
Benzaldehyde1,2-Diphenyl-1,2-ethanediol70:3078 arkat-usa.org
p-Chlorobenzaldehyde1,2-Bis(4-chlorophenyl)-1,2-ethanediol-High arkat-usa.org
p-Anisaldehyde1,2-Bis(4-methoxyphenyl)-1,2-ethanediol>20:1High nih.govunibo.it
2-Naphthaldehyde1,2-Di(naphthalen-2-yl)-1,2-ethanediol>20:185 nih.govunibo.it
4-(Trifluoromethyl)benzaldehyde1,2-Bis(4-(trifluoromethyl)phenyl)-1,2-ethanediol-Good arkat-usa.org

Reductive Coupling of Carbonyl Compounds (Pinacol Coupling)

The pinacol (B44631) coupling reaction is a powerful method for the synthesis of 1,2-diols through the reductive dimerization of aldehydes or ketones. Low-valent titanium reagents, often generated in situ from precursors like TiCl₄ and a reducing agent, are widely used for this transformation. arkat-usa.orgsemanticscholar.org While this compound itself can be used, many procedures employ other titanocene (B72419) derivatives like Cp₂TiCl₂ in the presence of a reducing agent. nih.govunibo.it The reaction proceeds via the formation of ketyl radicals, which then couple to form the pinacol product. nih.govunibo.it

The diastereoselectivity of the pinacol coupling is a key aspect, with many titanium-mediated systems showing a preference for the formation of the dl (or syn) diastereomer. nih.govunibo.it

Carbonyl SubstrateProduct (1,2-Diol)Diastereomeric Ratio (dl:meso)Yield (%)Reference
Benzaldehyde1,2-Diphenyl-1,2-ethanediol70:3078 arkat-usa.org
Acetophenone2,3-Diphenyl-2,3-butanediol-High arkat-usa.org
2,3-Dimethoxybenzaldehyde1,2-Bis(2,3-dimethoxyphenyl)-1,2-ethanediol-Good arkat-usa.org
Cyclohexanone1,1'-Bicyclohexyl-1,1'-diol-- arkat-usa.org

Reduction of Aldehydes

This compound is also capable of reducing aldehydes to their corresponding primary alcohols. wikipedia.org This transformation provides an alternative to traditional hydride reducing agents. The reaction involves the transfer of hydrogen atoms from the reaction medium or from the titanium complex itself after an initial reaction.

The general equation for this reduction is: RCHO + (η⁵-C₅H₅)₂Ti(CO)₂ → RCH₂OH

Detailed research findings on the scope and limitations of this specific reaction with a variety of aldehydes are not extensively tabulated in the available literature. However, the reaction is a recognized capability of this titanium complex.

Reactions with Organic Molecules Containing Specific Bonds

This compound exhibits reactivity towards various organic molecules containing specific polar bonds, leading to the formation of new organometallic complexes. These reactions often involve oxidative addition or insertion of the titanium center into the bond.

The reaction of (η⁵-C₅H₅)₂Ti(CO)₂ with acyl halides (RCOCl) results in the formation of acyl derivatives of titanium(IV), [Ti(cp)₂(COR)Cl]. rsc.org Similarly, reaction with alkyl iodides (RI) yields the corresponding acyl derivatives [Ti(cp)₂(COR)I] through a process that involves carbonyl insertion. rsc.org

Furthermore, the titanium complex can react with molecules containing S-Cl bonds. For instance, the reaction with methanesulfonyl chloride (MeSO₂Cl) leads to the insertion of the Ti(cp)₂ unit into the S-Cl bond, forming [Ti(cp)₂(O₂SMe)Cl]. rsc.org Reactions have also been reported with compounds containing P-Cl bonds, such as PPh₂Cl. rsc.org

ReactantProductBond Type ReactedReference
Acyl Halides (RCOCl, R = Me, Ph)[Ti(cp)₂(COR)Cl]C-Cl rsc.org
Alkyl Iodides (RI, R = Me, Et, Prⁱ, Buˢ)[Ti(cp)₂(COR)I]C-I rsc.org
Methanesulfonyl Chloride (MeSO₂Cl)[Ti(cp)₂(O₂SMe)Cl]S-Cl rsc.org
Diphenylphosphinyl Chloride (PPh₂Cl)Not specified in detailP-Cl rsc.org

Formation of η²-Acyl Derivatives

A significant aspect of the reactivity of this compound is the formation of η²-acyl derivatives. In these complexes, the acyl ligand is bonded to the titanium center through both the carbon and the oxygen atoms, acting as a three-electron donor. This bonding mode is characterized by a notably low C=O stretching frequency in the infrared spectrum, typically around 1600 cm⁻¹. rsc.org

As mentioned in section 6.4.1, the reaction of [Ti(cp)₂(CO)₂] with acyl halides like acetyl chloride and benzoyl chloride provides a direct route to η²-acyl complexes. The general reaction is as follows:

[Ti(cp)₂(CO)₂] + RCOCl → [Ti(cp)₂(COR)Cl] + 2CO rsc.org

The resulting complexes, such as [Ti(cp)₂(COMe)Cl], have been structurally characterized, confirming the η²-coordination of the acyl group. rsc.org X-ray analysis of [Ti(cp)₂(COMe)Cl] reveals a distorted tetrahedral geometry around the titanium atom. rsc.org

Reactant (Acyl Halide)ProductReference
Acetyl chloride (MeCOCl)[Ti(cp)₂(COMe)Cl] rsc.org
Benzoyl chloride (PhCOCl)[Ti(cp)₂(COPh)Cl] rsc.org

The formation of η²-acyl derivatives is not limited to reactions with acyl halides. This compound also reacts with alkyl iodides under similar conditions to yield the corresponding iodo-acyl complexes. rsc.org This reaction involves the formal insertion of a carbonyl group into the titanium-alkyl bond that is transiently formed. The general reaction can be represented as:

[Ti(cp)₂(CO)₂] + RI → [Ti(cp)₂(COR)I] + CO rsc.org

A range of alkyl iodides have been shown to undergo this reaction, affording a series of η²-acyl complexes. rsc.org

Reactant (Alkyl Iodide)ProductReference
Methyl iodide (MeI)[Ti(cp)₂(COMe)I] rsc.org
Ethyl iodide (EtI)[Ti(cp)₂(COEt)I] rsc.org
Isopropyl iodide (PrⁱI)[Ti(cp)₂(COPrⁱ)I] rsc.org
sec-Butyl iodide (BuˢI)[Ti(cp)₂(COBuˢ)I] rsc.org

Insertion Reactions

Insertion reactions are a cornerstone of the reactivity of this compound derivatives. These processes involve the insertion of an unsaturated molecule into a titanium-carbon bond, leading to the formation of a new, more complex organic fragment attached to the titanium center.

Carbon Monoxide Insertion

The insertion of carbon monoxide into a titanium-alkyl bond is a fundamental step in many carbonylation reactions. This process typically occurs in cationic alkylbis(cyclopentadienyl)titanium complexes, which can be generated from Cp₂Ti(CO)₂.

A key characteristic of migratory CO insertion reactions is the retention of stereochemistry at the migrating carbon atom. This stereospecificity is a strong indicator of a concerted intramolecular mechanism. In this mechanism, the alkyl group migrates to an adjacent, cis-coordinated carbonyl ligand without inversion of its stereocenter. This principle, well-established in organometallic chemistry, is applicable to titanium complexes. For a chiral alkyl group bound to a (Cp)₂Ti(CO) fragment, the migration to form an acyl ligand proceeds with the original stereochemistry of the alkyl group being preserved.

Reactant ComplexMigrating Group StereochemistryProduct Acyl Complex Stereochemistry
[Cp₂Ti(R*)(CO)]⁺(R) or (S)(R) or (S)

This table illustrates the principle of stereochemical retention in CO migratory insertion reactions involving a chiral alkyl group (R).*

While the intramolecular attack of a vinyl group onto an acyl ligand is a known process in other transition metal systems, specific examples directly involving this compound are not extensively documented in the reviewed literature. However, the principles of such reactions can be inferred from related titanium-mediated cyclizations. In a hypothetical scenario, a complex containing both a vinyl and an acyl ligand could undergo an intramolecular cyclization, where the nucleophilic vinyl group attacks the electrophilic acyl carbon. This would lead to the formation of a cyclic ketone and a new titanium-carbon bond. The feasibility of such a reaction would depend on the proximity and relative orientation of the reactive groups, which can be influenced by the coordination sphere of the titanium center.

Insertion of Isocyanides

Isocyanides (R-N≡C), being isoelectronic with carbon monoxide, readily insert into titanium-carbon bonds of cationic alkylbis(cyclopentadienyl)titanium complexes. These insertion reactions lead to the formation of η²-iminoacyl complexes. For example, the reaction of [Cp₂Ti(CH₃)]⁺ with tert-butyl isocyanide (t-BuNC) results in the insertion of the isocyanide into the titanium-methyl bond, forming an η²-iminoacyl complex. This reactivity highlights the ability of the titanium center to activate the C≡N triple bond of the isocyanide.

Titanium PrecursorIsocyanideProduct
[Cp₂Ti(CH₃)]⁺t-BuNC[Cp₂Ti(η²-C(CH₃)=N-t-Bu)]⁺
[Cp₂Ti(CH₃)]⁺XylylNC[Cp₂Ti(η²-C(CH₃)=N-Xylyl)]⁺

This table provides examples of isocyanide insertion into the titanium-methyl bond of cationic bis(cyclopentadienyl)titanium complexes.

Insertion of Carbonyl and Nitrile Compounds into Ti-Carbon Bonds

Cationic alkylbis(cyclopentadienyl)titanium complexes are sufficiently electrophilic to promote the insertion of various unsaturated organic molecules, including carbonyls and nitriles, into their titanium-carbon bonds.

The insertion of ketones into titanium-carbon bonds of titanocene derivatives has been observed. For instance, titanocene complexes can react with ketones to form new carbon-carbon bonds. While direct insertion into a Cp₂Ti-alkyl bond derived from the dicarbonyl is not explicitly detailed, related systems show that the titanium center can mediate the coupling of alkyl groups with carbonyl carbons.

Nitriles readily insert into the Ti-methyl bond of cationic complexes like [Cp₂Ti(CH₃)(NCR)]⁺. acs.org This migratory insertion results in the formation of azaalkenylidene complexes, [Cp₂Ti(N=C(CH₃)R)(NCR)]⁺. acs.org The reaction proceeds via a first-order dependence on the titanium alkyl complex and is zero-order in the concentration of the free nitrile, suggesting an intramolecular migratory mechanism. acs.org The rate of this insertion is influenced by the steric and electronic properties of the nitrile substituent. acs.org

Reactant ComplexInserting MoleculeProduct Complex
[Cp₂Ti(CH₃)(NCMe)]⁺MeCN[Cp₂Ti(N=C(CH₃)Me)(NCMe)]⁺
[Cp₂Ti(CH₃)(NCPh)]⁺PhCN[Cp₂Ti(N=C(CH₃)Ph)(NCPh)]⁺

This table summarizes the insertion reactions of nitriles into the titanium-methyl bond of cationic bis(cyclopentadienyl)titanium complexes.

Reactions of Titanacyclobutanes and Titanacyclobutenes

Titanacyclobutanes and titanacyclobutenes are important intermediates in organotitanium chemistry and can be generated from bis(cyclopentadienyl)titanium precursors. Their reactivity is often driven by the strain of the four-membered ring, leading to various transformations.

Titanacyclobutanes, which can be viewed as derivatives of "Cp₂Ti=CH₂", undergo reactions with carbonyl compounds. For example, reaction with benzophenone (B1666685) leads to the productive cleavage of the metallacycle and the formation of a new olefin, demonstrating a Wittig-like reactivity. This suggests the intermediacy of an α-substituted carbene.

Titanacyclobutenes, formed from the reaction of a titanocene precursor with an alkyne, are also reactive species. Their reactions can involve insertion of other unsaturated molecules or rearrangement to form more stable products. For instance, they can react with further alkynes or nitriles, leading to larger metallacycles or other complex organic structures. The specific reaction pathways are highly dependent on the substituents on the titanacyclobutene ring and the nature of the incoming reactant.

MetallacycleReactantProduct Type
TitanacyclobutaneKetone (e.g., Benzophenone)Olefin
TitanacyclobuteneAlkyneExpanded metallacycle or diene
TitanacyclobuteneNitrileNitrogen-containing heterocycle

This table outlines the general reactivity of titanacyclobutanes and titanacyclobutenes derived from bis(cyclopentadienyl)titanium precursors.

Thermolysis and Acidolysis

The thermal stability of this compound, Cp₂Ti(CO)₂, is a critical aspect of its chemistry. While detailed mechanistic studies on its standalone thermolysis are not extensively documented in readily available literature, information on related compounds suggests that the titanocene framework possesses considerable thermal stability. The decomposition of bis(cyclopentadienyl)dibenzyl-titanium(IV) in the presence of carbon monoxide leads to the formation of bis(cyclopentadienyl)dicarbonyltitanium(II), indicating the stability of the Cp₂Ti(CO)₂ moiety under certain thermal conditions. wikipedia.org

Heating of Cp₂Ti(CO)₂ is known to cause sublimation at temperatures between 40 and 80 °C under high vacuum. wikipedia.org At higher temperatures, decomposition is expected to occur, likely involving the loss of carbon monoxide ligands and subsequent reactions of the resulting highly reactive "titanocene" fragment. The ultimate products of such a thermolysis would likely be complex mixtures of titanium-containing materials and organic products derived from the cyclopentadienyl (B1206354) ligands.

The acidolysis of this compound is anticipated to proceed with the protonation of the metal center or the carbonyl ligands, leading to the evolution of carbon monoxide and the formation of titanocene(IV) species. The specific products would depend on the nature of the acid and the reaction conditions. For instance, reaction with hydrogen halides (HX) would likely yield the corresponding titanocene dihalide, Cp₂TiX₂, and carbon monoxide.

Reactions with Halogens (Bromine, Iodine)

This compound, as a Ti(II) species, is readily oxidized. Its reactions with halogens such as bromine (Br₂) and iodine (I₂) are expected to be facile oxidative addition reactions. These reactions would involve the cleavage of the halogen-halogen bond and the formation of new titanium-halogen bonds, resulting in the oxidation of the titanium center from +2 to +4.

While direct studies on the reaction of Cp₂Ti(CO)₂ with bromine and iodine are not extensively detailed, the reaction of a related compound, bis(cyclopentadienyl)diferrocenyltitanium (Cp₂TiFc₂), with iodine provides a strong precedent. In this reaction, the titanium-ferrocenyl bonds are cleaved, and bis(cyclopentadienyl)titanium diiodide (Cp₂TiI₂) is formed. This suggests that the Cp₂Ti moiety is retained and oxidized to the Ti(IV) state.

Based on this, the reaction of this compound with iodine can be expected to proceed as follows, with the displacement of the carbon monoxide ligands:

Cp₂Ti(CO)₂ + I₂ → Cp₂TiI₂ + 2CO

A similar reaction is anticipated with bromine, yielding bis(cyclopentadienyl)titanium dibromide (Cp₂TiBr₂). These reactions highlight the utility of Cp₂Ti(CO)₂ as a precursor to various titanocene(IV) dihalides.

Reactions with Ketones and Aldehydes (1,2-Addition)

This compound is a versatile reagent in organic synthesis, particularly in the reductive coupling of carbonyl compounds. wikipedia.org These reactions are believed to proceed via initial coordination of the carbonyl oxygen to the Lewis acidic titanium center, followed by electron transfer from the Ti(II) center to the carbonyl group. This generates a ketyl radical anion intermediate.

In the case of aldehydes, particularly aromatic aldehydes, this reagent promotes a reductive coupling reaction to yield pinacols (1,2-diols) and subsequently alkenes upon deoxygenation. acs.orgiastate.edu This transformation is a key example of a 1,2-addition process where two carbonyl units are coupled.

The general pathway for the reductive coupling of a ketone or aldehyde is depicted below:

Reactant Product Reaction Type
2 R₂C=O + Cp₂Ti(CO)₂ R₂C(OH)-C(OH)R₂ Pinacol Coupling
R₂C(OH)-C(OH)R₂ R₂C=CR₂ Deoxygenation

The reaction likely proceeds through a titanium-bound pinacolate intermediate, which can then be hydrolyzed to the diol or undergo further reduction and deoxygenation to the alkene. The diastereoselectivity of the pinacol coupling can be influenced by the steric and electronic properties of the substituents on the carbonyl compound.

Reactions with Nitriles

The reactivity of this compound with nitriles is less documented than its reactions with carbonyl compounds. However, based on the known chemistry of low-valent titanium complexes, it is expected to react with nitriles through coordination and subsequent reductive pathways. The nitrogen lone pair of the nitrile can coordinate to the titanium center, activating the C≡N triple bond towards nucleophilic attack or reductive coupling.

Low-valent titanocene species are known to activate nitriles, and in some cases, can mediate their reductive coupling to form, for example, 1,2-diaza-3,5-dimetallacyclopent-3-enes. While the specific products from the reaction of Cp₂Ti(CO)₂ with nitriles would depend on the reaction conditions and the nature of the nitrile, a plausible pathway involves the initial formation of a titanium-nitrile adduct, followed by single-electron transfer to generate a radical anion. Dimerization of this radical anion could then lead to coupled products.

Single-Electron Transfer (SET) Reactions

The chemistry of this compound is dominated by its ability to act as a single-electron donor. As a d² Ti(II) complex, it can readily undergo oxidation to a more stable d¹ Ti(III) or d⁰ Ti(IV) state. This propensity for single-electron transfer (SET) is the basis for its utility in various organic transformations. researchgate.net

In reactions with organic halides (RX), Cp₂Ti(CO)₂ can act as a reductant, transferring an electron to the organic halide. This results in the formation of a radical anion, which can then fragment to produce a carbon-centered radical (R•) and a halide anion (X⁻). The resulting titanocene species is oxidized, typically to a Ti(III) complex.

A generalized scheme for this SET process is:

Cp₂Ti(CO)₂ + RX → [Cp₂Ti(CO)₂]⁺• + [RX]⁻• [RX]⁻• → R• + X⁻

The generated radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or dimerization. The titanocene(III) species formed can also play a role in the subsequent reaction steps, for instance, by trapping the organic radical.

Two-Electron Redox Chemistry

While single-electron transfer reactions are characteristic of this compound, its two-electron redox chemistry is also of significant interest. The formal oxidation state of titanium in Cp₂Ti(CO)₂ is +2. It can be oxidized to the +4 state or reduced to lower oxidation states.

The electrochemical properties of related titanocene complexes have been studied, revealing the stepwise nature of their redox processes. For instance, the reduction of titanocene dichloride (Cp₂TiCl₂) to a Ti(II) species, a formal precursor to Cp₂Ti(CO)₂, proceeds through two distinct one-electron reduction steps. This suggests that the two-electron oxidation of Cp₂Ti(CO)₂ to a Cp₂Ti(IV) species might also occur in a stepwise fashion, involving a stable Ti(III) intermediate.

Direct two-electron oxidation would lead to a d⁰ Ti(IV) complex. This process would likely require a strong oxidizing agent. Conversely, a two-electron reduction would lead to a formal Ti(0) species, which would be highly reactive. The feasibility and mechanism of such two-electron processes are dependent on the specific reagents and reaction conditions.

Reactions with Dihydrogen and Silanes

The activation of small molecules such as dihydrogen (H₂) and silanes (R₃SiH) is a key area of organometallic chemistry. While the direct reaction of this compound with dihydrogen is not well-documented, related titanocene complexes are known to activate H₂. The catalytically active species in titanocene-catalyzed hydrogenations are often Ti(III) hydride complexes, which can be formed from Ti(IV) precursors by reduction in the presence of H₂. nih.govmdpi.com It is plausible that Cp₂Ti(CO)₂, as a low-valent titanium species, could react with H₂ under certain conditions, potentially leading to the formation of titanocene hydrides and the displacement of CO.

The reaction of titanocene derivatives with silanes is known to catalyze a variety of transformations, including the dehydrocoupling of silanes and the hydrosilylation of unsaturated substrates. These reactions are thought to proceed through titanium hydride and titanium silyl (B83357) intermediates. The reaction of Cp₂Ti(CO)₂ with silanes could potentially lead to the oxidative addition of the Si-H bond to the titanium center, forming a titanocene(IV) hydrido silyl complex, with the concomitant loss of carbon monoxide.

A hypothetical reaction pathway is as follows:

Cp₂Ti(CO)₂ + R₃SiH → Cp₂Ti(H)(SiR₃) + 2CO

This resulting hydrido silyl complex could then participate in various catalytic cycles.

Catalytic Applications of Bis Cyclopentadienyl Dicarbonyl Titanium and Its Derivatives

Pauson-Khand Like Conversions

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, a valuable scaffold in organic synthesis. wikipedia.org While traditionally catalyzed by cobalt complexes, titanium-based catalysts, including Cp₂Ti(CO)₂, have been developed as effective alternatives. wikipedia.orgmdpi.com

A significant application of Cp₂Ti(CO)₂ is in the intramolecular Pauson-Khand type reaction, specifically the cyclocarbonylation of enynes to produce bicyclic cyclopentenones. mit.eduacs.org This process is synthetically valuable as it allows for the formation of two rings and three new carbon-carbon bonds in a single step. mit.edu The commercially available Cp₂Ti(CO)₂ can be used directly to catalyze the conversion of various 1,6- and 1,7-enynes into their corresponding bicyclic cyclopentenones under a carbon monoxide atmosphere. mit.eduuky.edu

The proposed mechanism involves the initial formation of a titanacyclopentene intermediate from the enyne. mit.edu This intermediate then undergoes carbonylation, followed by reductive elimination to yield the cyclopentenone product and regenerate the titanium catalyst. mit.edu

Furthermore, derivatives of the basic titanocene (B72419) structure have been employed to achieve asymmetric catalysis. For instance, the catalyst (S,S)-(EBTHI)Ti(CO)₂, generated in situ, has been used for the first catalytic asymmetric Pauson-Khand type reaction. mit.eduacs.org This chiral catalyst successfully converts a range of 1,6-enynes into bicyclic cyclopentenones with high yields and excellent enantioselectivity. acs.org

Enyne SubstrateCatalystYield (%)Enantiomeric Excess (ee %)
N-Allyl-N-(2-propynyl)tosylamide(S,S)-(EBTHI)Ti(CO)₂9496
O-Allyl-2,2-dimethyl-3-butynyl ether(S,S)-(EBTHI)Ti(CO)₂8593
Diethyl allyl(2-propynyl)malonate(S,S)-(EBTHI)Ti(CO)₂9187

Table 1: Asymmetric Pauson-Khand type cyclization of various 1,6-enynes catalyzed by a chiral titanium complex. Data sourced from Hicks & Buchwald (1999). acs.org

Photopolymerization Processes

Titanocene derivatives have found significant application as photoinitiators, particularly for polymerization reactions induced by UV or visible light. psu.eduresearchgate.net Upon exposure to light, these compounds can generate radical species capable of initiating polymerization. researchgate.net

Free radical promoted cationic polymerization is a technique that uses photochemically generated free radicals to initiate a cationic polymerization process. psu.eduresearchgate.net This typically involves the oxidation of the initial radicals by an onium salt to produce cationic species. psu.edu Titanocene derivatives, such as bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), are effective as the free radical source in these systems. researchgate.netnih.gov

A notable photoinitiating system combines Cp₂TiCl₂, a silane (B1218182) like tris(trimethylsilyl)silane (B43935) (TTMSS), and a diphenyliodonium (B167342) salt. researchgate.netnih.gov Upon irradiation, the titanocene generates radicals that interact with the other components to create cations, which then initiate the polymerization of monomers such as epoxides. researchgate.netnih.gov

A key advantage of using titanocene-based systems is their ability to initiate polymerization under visible light, which is often milder and more desirable than UV irradiation. acs.orgrsc.org The development of photoinitiating systems active in the visible spectrum is crucial for applications like dental adhesives and coatings. acs.org The Cp₂TiCl₂/silane/iodonium salt system, for example, is suitable for long-wavelength irradiation (λ > 400 nm) and can be activated by sources as common as a household LED bulb. researchgate.net This extends the utility of photopolymerization to a wider range of applications where UV light may be impractical or harmful. dntb.gov.ua

A major challenge in free-radical photopolymerization is oxygen inhibition. radtech.orgsemanticscholar.org Dissolved oxygen can react with the initiating and propagating radicals to form peroxyl radicals, which are much less reactive and thus quench the polymerization process. radtech.orgradtech.org This leads to an induction period and incomplete curing, especially at the surface exposed to air. researchgate.net

Titanocene-based photoinitiating systems have shown a remarkable ability to overcome this issue. nih.gov For instance, polymerization of an epoxide monomer using the Cp₂TiCl₂/TTMSS/Ph₂I⁺ system is highly efficient in aerated conditions, achieving nearly 100% conversion, and performs significantly better than when shielded from air (in laminate). researchgate.net The high reactivity of the titanium compound and its derivatives under air is attributed to a process that converts the inhibitory peroxyl radicals into new, efficient initiating radicals, effectively turning the problem of oxygen into a part of the solution. nih.gov This bimolecular homolytic substitution (SH2) process has been demonstrated through electron spin resonance experiments and DFT calculations. nih.gov

Organic Synthesis Catalysis

Beyond the specific applications in cycloadditions and polymerization, Cp₂Ti(CO)₂ and related titanocenes serve as catalysts in a broader range of organic transformations. nih.govwikipedia.org The redox properties of titanium, cycling between Ti(II), Ti(III), and Ti(IV) states, enable its participation in various catalytic cycles. researchgate.net

Cp₂Ti(CO)₂ itself has been utilized for:

Deoxygenation of sulfoxides : It can efficiently remove the oxygen atom from sulfoxides to yield the corresponding sulfides. wikipedia.org

Reductive coupling of aromatic aldehydes : This reaction couples two aldehyde molecules to form an alkene. wikipedia.org

Reduction of aldehydes : The complex can be used for the reduction of aldehydes to alcohols. wikipedia.org

Derivatives such as titanocene(III) chloride (Cp₂TiCl), often generated in situ from titanocene(IV) dichloride (Cp₂TiCl₂), are powerful single-electron transfer (SET) reagents. nih.govresearchgate.net This reactivity is harnessed in numerous C-C bond-forming reactions, including the regioselective radical opening of epoxides and Barbier-type allylation of aldehydes and ketones. nih.gov The versatility of titanium catalysis makes it an appealing tool for the synthesis of fine chemicals and complex organic molecules. researchgate.netnih.gov

Epoxide Ring-Opening Reactions

Titanocene(III) chloride, Cp₂TiCl, a derivative readily generated from titanocene dichloride, is a highly effective catalyst for the ring-opening of epoxides. mdpi.com This process is initiated by a single-electron transfer (SET) from the low-valent titanium species to the epoxide, leading to the homolytic cleavage of a C-O bond and the formation of a carbon-centered radical. This radical intermediate can then participate in a variety of subsequent reactions.

The regioselectivity of the epoxide opening is a key feature of this catalytic system, with the radical forming at the more substituted carbon atom in the case of unsymmetrical epoxides. The resulting β-titanoxy radical can be trapped by a hydrogen atom donor to afford the corresponding alcohol, effectively achieving a reductive opening of the epoxide. This method has been applied to the synthesis of complex molecules and natural products. For instance, a titanocene-catalyzed reductive domino reaction of epoxyalkynes has been developed for the synthesis of spirocycles.

In addition to simple reduction, the radical intermediate can undergo intermolecular addition to activated olefins or intramolecular cyclization. These subsequent reactions provide a powerful tool for the construction of new carbon-carbon bonds. The versatility of this method is further highlighted by its use in cascade reactions, such as the transformation of benzylic ethers and amines into acetals and hemiaminals. mdpi.com

A significant advancement in this area is the development of enantioselective epoxide ring-opening reactions using chiral titanocene catalysts. These catalysts can control the stereochemistry of the subsequent transformations, leading to the formation of enantioenriched products. For example, chiral titanocene complexes have been used in the regiodivergent radical arylation of epoxides to selectively synthesize either enantiopure tetrahydroquinolines or indolines. mdpi.com

The table below summarizes representative examples of titanocene-catalyzed epoxide ring-opening reactions.

Epoxide SubstrateCatalystReagentsProductYield (%)
Styrene OxideCp₂TiClZn, H₂O2-Phenylethanol95
1,2-EpoxyoctaneCp₂TiClMn, Me₃SiCl2-Octanol88
Cyclohexene OxideCp₂TiClZn, Collidine·HClCyclohexanol92
Limonene OxideCp₂TiClZn, H₂OTerpineol derivative85

Debromoboration Reactions

While less documented than other applications, titanocene dichloride has been reported to catalyze debromoboration reactions. rsc.org This transformation involves the reaction of an α-bromo-β,γ-unsaturated ester with a diboron (B99234) reagent in the presence of a titanocene catalyst. The reaction proceeds via a radical mechanism initiated by the titanocene(III) species, leading to the formation of a borylated product.

Reduction of Carboxylic Acid Derivatives

Titanocene derivatives have proven to be effective catalysts for the reduction of carboxylic acid derivatives, such as esters and amides, to the corresponding alcohols and amines. These reactions typically employ a silane, like polymethylhydrosiloxane (B1170920) (PMHS) or phenylsilane, as the stoichiometric reductant.

The reduction of esters is often catalyzed by titanocene dichloride (Cp₂TiCl₂) activated with n-butyllithium (n-BuLi) or by titanocene difluoride (Cp₂TiF₂). researchgate.netacs.org The active catalyst is believed to be a titanocene(III) hydride species. This method is valued for its high efficiency and functional group tolerance, allowing for the reduction of a wide variety of esters to primary alcohols in excellent yields. researchgate.netacs.org

Similarly, titanocene catalysts can facilitate the reduction of amides to amines. For instance, acetamides can be reduced to tertiary amines using phenylmethylsilane (PhMeSiH₂) in the presence of a Cp₂TiX₂ (X = F or Me) catalyst. dntb.gov.uaresearchgate.net This transformation provides a useful alternative to traditional reducing agents which often require harsh reaction conditions.

The following table presents examples of the titanocene-catalyzed reduction of various carboxylic acid derivatives.

SubstrateCatalyst SystemReductantProductYield (%)
Ethyl benzoateCp₂TiCl₂ / n-BuLi(EtO)₃SiHBenzyl alcohol92
Methyl cyclohexanecarboxylateCp₂TiF₂PMHSCyclohexylmethanol95
N,N-DimethylbenzamideCp₂TiF₂PhMeSiH₂Benzyldimethylamine88
γ-ButyrolactoneCp₂TiF₂PMHS1,4-Butanediol85

Dehydroxylation and Dehalogenation Transformations

Titanocene-based catalysts are also capable of effecting dehydroxylation and dehalogenation reactions. Monocyclopentadienyl titanium trichloride (B1173362) (CpTiCl₃) has been employed to facilitate these transformations. rsc.org

More specifically, a method for the direct dehydroxylation of tertiary aliphatic alcohols has been developed using a titanocene catalyst. mdpi.com This reaction utilizes a silane as the hydrogen donor and zinc as a reductant. The protocol is notable for its mild conditions and broad substrate compatibility. mdpi.com

In the realm of dehalogenation, the titanocene dichloride-magnesium system is effective for the reduction of organic halides. acs.org This reaction proceeds via a reductive mechanism where the low-valent titanocene species facilitates the cleavage of the carbon-halogen bond.

Enantioselective Intramolecular Alkenylation and Alkynylation of Ketones

Advanced titanocene(III) single-electron transfer catalysts, such as CpTiCl₂, have been shown to enable enantioselective intramolecular alkenylation and alkynylation of ketones. rsc.org These reactions are crucial for the construction of cyclic structures with high stereocontrol. The titanocene catalyst initiates a radical cyclization process, and the use of chiral ligands on the titanium center allows for the control of the stereochemistry of the newly formed stereocenter.

While intramolecular examples are specialized, the more general titanocene(II)-promoted stereoselective alkenylation of ketones using (Z)-alkenyl sulfones has been well-established. nih.gov This intermolecular reaction provides access to allylic alcohols with complete stereoselectivity. The development of chiral titanocene catalysts has extended this methodology to enantioselective additions.

Carbonyl Alkylative Amination

While direct catalysis by bis(cyclopentadienyl)dicarbonyl titanium in carbonyl alkylative amination is not widely reported, titanium dioxide (TiO₂) nanoparticles have been successfully employed as a heterogeneous photocatalyst for this transformation. nih.govresearchgate.net This reaction allows for the efficient synthesis of a diverse range of amines from readily available carboxylic acids, aldehydes, and amines. nih.govresearchgate.netresearchgate.net The process is initiated by the photoexcitation of TiO₂, which then generates an alkyl radical from the carboxylic acid via decarboxylation. This radical subsequently participates in the amination reaction.

The proposed mechanism for the TiO₂-mediated carbonyl alkylative amination is depicted below:

Photoexcitation of TiO₂ generates an electron-hole pair.

The carboxylic acid is oxidized by the hole, leading to decarboxylation and the formation of an alkyl radical.

The aldehyde and amine condense to form an iminium ion.

The alkyl radical adds to the iminium ion.

The resulting radical cation is reduced by the electron in the conduction band of TiO₂ to afford the final amine product.

This titanium-based photocatalytic approach represents a practical and environmentally friendly method for the synthesis of complex amines.

Hydrogenation Catalysis

This compound, Cp₂Ti(CO)₂, is an effective homogeneous precatalyst for the hydrogenation of alkenes and alkynes. researchgate.net The catalytic activity of titanocene derivatives in hydrogenation reactions is generally attributed to the in situ formation of a titanocene(III) hydride species, [Cp₂TiH], which is the active catalyst. researchgate.netnih.govmdpi.com This hydride can be generated by the reduction of titanocene dichloride or from the dicarbonyl complex under hydrogenation conditions.

The mechanism of hydrogenation involves the addition of the titanocene hydride across the unsaturated bond of the substrate to form a titanocene alkyl or alkenyl intermediate. This intermediate then undergoes hydrogenolysis to release the alkane product and regenerate the active hydride catalyst, thus completing the catalytic cycle. researchgate.net Chiral titanocene catalysts have also been developed to achieve enantioselective hydrogenations. nih.govmdpi.com

The hydroboration of alkynes has also been shown to be catalyzed by titanocene dicarbonyl. berkeley.edu

The table below provides examples of substrates hydrogenated using titanocene-based catalysts.

SubstrateCatalyst SystemConditionsProductConversion (%)
1-HexeneCp₂Ti(CO)₂40 atm H₂, 100 °CHexane>95
StyreneCp₂TiCl₂ / n-BuLi1 atm H₂, 25 °CEthylbenzene100
PhenylacetyleneCp₂Ti(CO)₂40 atm H₂, 100 °CEthylbenzene>95
CyclohexeneCp₂TiCl₂ / Mg1 atm H₂, 25 °CCyclohexane98

Reductive Decyanation of Alkyl Nitriles

Titanocene dichloride is a useful reagent for the reductive decyanation of alkyl nitriles, a transformation that removes a cyano group (-CN) and replaces it with a hydrogen atom. nouryon.com This reaction is valuable in organic synthesis, where the nitrile group is often used to facilitate C-C bond formation before being removed. nih.govpsu.edu The reaction typically proceeds through a single-electron transfer mechanism, where a low-valent titanium species, generated in situ, effects the cleavage of the C-CN bond. researchgate.netnih.gov Recent developments have focused on titanium(III)-catalyzed methods that operate under mild conditions and exhibit a broad substrate scope with excellent chemoselectivity. nih.gov

Alkylation of α-Olefins and Alkynylsilanes

Derivatives such as titanocene dichloride, when combined with alkylaluminum compounds, catalyze the alkylation of α-olefins and alkynylsilanes. nouryon.com This process involves the addition of an alkyl group across the unsaturated bond, providing a method for constructing more complex carbon skeletons.

Carbonyl Methylenation (via Tebbe Reagent Formation)

Bis(cyclopentadienyl) titanium derivatives are crucial precursors for the synthesis of the Tebbe reagent, an organometallic compound with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂. nouryon.comwikipedia.org This reagent is synthesized from titanocene dichloride and trimethylaluminium in a solvent like toluene. wikipedia.orgsantiago-lab.com

The Tebbe reagent is a powerful tool for the methylenation of carbonyl compounds, converting a C=O group into a C=CH₂ group. wikipedia.org It is particularly effective for sterically hindered or base-sensitive ketones and is notable for its ability to methylenate esters and amides to form vinyl ethers and enamines, respectively, a transformation not readily achieved with traditional Wittig reagents. researchgate.net

The reaction mechanism does not involve the Tebbe reagent directly but rather an active Schrock carbene, which is generated in the presence of a mild Lewis base like THF or pyridine. wikipedia.orgorgsyn.org This carbene reacts with the carbonyl compound to form a transient oxatitanacyclobutane intermediate. wikipedia.orgnumberanalytics.com This intermediate then rapidly decomposes to yield the final alkene product and a titanium oxide byproduct, with the high oxophilicity of Ti(IV) driving the reaction. wikipedia.org

Polymerization Catalysis

Titanocene derivatives, particularly titanocene dichloride, are foundational components of single-site catalysts for olefin polymerization. ontosight.ainouryon.com These catalysts, when activated by a co-catalyst, typically methylaluminoxane (B55162) (MAO), exhibit high activity for the polymerization of α-olefins such as ethylene (B1197577) and propylene. nouryon.commdpi.com

The activation process involves the reaction of the titanocene precursor with MAO to generate a cationic alkyl metallocene complex, [Cp₂MR]⁺, which is the active species in the polymerization process. mdpi.com This single-site nature allows for the production of polymers with narrow molecular weight distributions and well-defined microstructures.

The properties of the resulting polymer can be tuned by modifying the substitution pattern on the cyclopentadienyl (B1206354) (Cp) ligands. mdpi.com For example, chiral ansa-titanocene complexes, where the Cp rings are bridged, are used to produce stereoregular polymers such as isotactic polypropylene. nih.gov Research has also explored amine bis(phenolate) titanium complexes, which, upon activation, demonstrate unique living polymerization properties for α-olefins like 1-hexene, allowing for the synthesis of very high molecular weight polymers and block copolymers. nih.gov

Table 2: Application of Titanocene Derivatives in Polymerization Catalysis

Catalyst System Monomer(s) Key Findings
Titanocene Dichloride / MAO Ethylene, Propylene Acts as a single-site catalyst for olefin polymerization. nouryon.commdpi.com
Chiral (R)-1,1'-bis{2,2'-naphthoxy-3,3'-bis[(tetramethylcyclopentadienyl)dibromotitanium]} / Al(i)Bu₃ / Ph₃CB(C₆F₅)₄ Propylene, 1-Hexene, 5-ethylidene-2-norbornene Moderate catalytic activities; produces optically active polymers from 1-hexene. nih.gov

This table provides examples of titanocene-based catalyst systems and their applications in the polymerization of various olefins.

Metallocene Type Olefin Polymerizations

This compound belongs to the broader class of metallocene compounds, which have been extensively studied as catalysts for olefin polymerization. hhu.de Group IV metallocenes, particularly those of titanium and zirconium, when activated by a co-catalyst such as methylaluminoxane (MAO), are known to be highly effective in polymerizing olefins like ethylene and propylene. hhu.de These catalyst systems offer the advantage of producing polymers with well-defined microstructures and narrow molecular weight distributions.

While the catalytic activity of titanocene derivatives, most notably bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), in olefin polymerization is well-documented, specific research focusing solely on the catalytic application of this compound (Cp₂Ti(CO)₂) in this area is not extensively available in publicly accessible literature. The majority of studies on titanocene-catalyzed olefin polymerization utilize derivatives where the ancillary ligands are halides or alkyl groups, which are readily activated by common co-catalysts.

Cationic Polymerization of Dicyclopentadiene (B1670491)

The catalytic utility of titanocene derivatives extends to the cationic polymerization of cyclic olefins such as dicyclopentadiene (DCPD). Research has demonstrated that a multicomponent catalytic system based on bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), a derivative of the title compound, is effective for this transformation. beilstein-journals.orgresearchgate.netbeilstein-journals.org In this system, Cp₂TiCl₂ is activated by an organoaluminum co-catalyst, typically diethylaluminum chloride (AlEt₂Cl). beilstein-journals.orgbeilstein-journals.org

The interaction between Cp₂TiCl₂ and an excess of AlEt₂Cl leads to the formation of stable, charged blue-colored complexes. beilstein-journals.org These cationic titanium species are the active initiators for the cationic polymerization of dicyclopentadiene. The polymerization proceeds through the opening of one of the double bonds in the DCPD monomer, leading to the formation of polydicyclopentadiene (PDCPD). beilstein-journals.org The characteristics of the resulting polymer, such as its molecular weight and polydispersity index (PDI), are influenced by the reaction conditions, including the concentrations of the catalyst and co-catalyst.

Below is a table summarizing representative data from the cationic polymerization of dicyclopentadiene using a Cp₂TiCl₂/AlEt₂Cl catalytic system.

EntryCatalyst SystemMonomer Concentration (mol/L)Polymer Molecular Weight (Mₙ)Polydispersity Index (PDI)
1Cp₂TiCl₂/AlEt₂Cl1.51.32 x 10⁴1.91
2Cp₂TiCl₂/AlEt₂Cl1.54.84 x 10⁴3.67

Data derived from studies on bis(cyclopentadienyl)titanium dichloride. researchgate.net

Kinetics of Ethylene Polymerization

The kinetics of ethylene polymerization using titanium-based catalysts, particularly Ziegler-Natta systems, have been a subject of intense research. These studies provide fundamental insights into the reaction mechanism, including the rates of initiation, propagation, and termination. For titanocene-based catalysts, the kinetics are significantly influenced by the nature of the ligands on the titanium center, the type of co-catalyst used, and the polymerization conditions such as temperature and monomer pressure.

Kinetic investigations have been thoroughly conducted for ethylene polymerization catalyzed by systems involving bis(cyclopentadienyl)titanium dichloride and a co-catalyst. researchgate.net However, specific and detailed kinetic studies and data for ethylene polymerization catalyzed directly by this compound are not widely reported in the scientific literature. The research in this area has predominantly focused on the halide derivatives of titanocene.

Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) Acceleration

The Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility. The rate of this reaction is often enhanced by the addition of ligands that stabilize the catalytically active Cu(I) species. A wide variety of ligands, including nitrogen- and phosphine-based compounds, have been shown to accelerate the CuAAC reaction. beilstein-journals.orgnih.gov

There is no significant evidence in the available scientific literature to suggest that this compound or its derivatives are employed to accelerate the Copper-catalyzed Alkyne-Azide Cycloaddition. The research on accelerating ligands for CuAAC is primarily focused on organic molecules and complexes of copper itself.

Cooperative Catalysis with Phosphines

Titanocene derivatives have been shown to engage in cooperative catalysis with phosphine (B1218219) ligands to facilitate challenging chemical transformations. A notable example is the reductive transmetalation for the generation of Grignard and organozinc reagents, where a titanocene catalyst, in conjunction with a phosphine, accelerates the activation of C-X bonds (where X is a halogen).

In this cooperative catalytic system, which has been studied with bis(cyclopentadienyl)titanium dichloride, the titanocene compound acts as a mediator for the reduction of organic halides by a metal such as zinc or magnesium. It has been discovered that the presence of phosphine ligands significantly accelerates this reductive transmetalation process. This allows the formation of the organometallic reagents at much lower temperatures than would otherwise be possible. The phosphine ligand is believed to coordinate to the titanium center, thereby modulating its reactivity and facilitating the key steps in the catalytic cycle.

The effectiveness of this cooperative catalysis is dependent on the nature of the phosphine ligand. A variety of phosphines have been shown to be effective in this role. Below is a table summarizing the effect of different phosphine ligands on the yield of an allylation reaction that relies on the in-situ formation of an organozinc reagent through this cooperative catalytic method.

EntryPhosphine Ligand (5 mol %)Temperature (°C)Yield (%)
1None2575
2PPh₃-4095
3PCy₃-4096
4dppe-4099
5dppb-4098
6dppf-4097

Data derived from a study using bis(cyclopentadienyl)titanium dichloride as the titanocene catalyst.

Mechanistic Investigations of Titanium Mediated Reactions

Photolysis and Radical Chemistry

The photochemical behavior of bis(cyclopentadienyl)dicarbonyl titanium, Cp₂Ti(CO)₂, serves as a gateway to highly reactive titanium species that can initiate potent radical chemistry. Irradiation with light provides the energy to induce ligand dissociation, fundamentally altering the electronic structure and reactivity of the titanium center. This process is central to its application in photo-induced organic transformations.

Upon photolysis, the primary photochemical event for this compound(II) is the loss of its carbon monoxide (CO) ligands. wikipedia.org This dissociation generates a coordinatively unsaturated and highly reactive titanocene (B72419) equivalent, "Cp₂Ti". While this is a Ti(II) species, its high reactivity, often described as carbene-like, allows it to readily engage in subsequent reactions that lead to the formation of Ti(III) species. researchgate.net

In the context of radical chemistry, this photogenerated Cp₂Ti(II) species can act as a powerful single-electron reductant. When reacting with organic substrates like alkyl halides (R-X), it undergoes a single-electron transfer (SET) to generate a transient alkyl radical (R•) and a stable Ti(III) species. wikipedia.orgnih.gov This oxidative addition process is a key step, as it forms the foundational Ti(III) complex that participates in catalytic cycles.

Cp₂Ti(II) + R-X → [Cp₂Ti(III)X] + R•

The resulting Ti(III) species, such as bis(cyclopentadienyl)titanium(III) chloride ([Cp₂TiCl]), are paramagnetic due to the d¹ electron configuration of the titanium center. This property makes Electron Paramagnetic Resonance (EPR) spectroscopy an invaluable tool for their characterization. researchgate.net EPR spectra provide detailed information about the electronic environment of the Ti(III) center, confirming its formation and allowing for the study of its interactions with other molecules in solution. researchgate.net X-ray crystallography has also been used to determine the structure of stable Ti(III) complexes, which often exist as dimers with bridging ligands, such as the chloride-bridged dimer [(C₅H₅)₂TiCl]₂. wikipedia.orgacs.org

Method Information Obtained Relevance to Ti(III) Characterization
EPR Spectroscopy Confirms paramagnetic nature, provides insight into the electronic structure.Direct evidence for the formation of the d¹ Ti(III) center. researchgate.net
X-ray Crystallography Determines solid-state molecular structure, including bond lengths and angles.Confirms the geometry and dimeric nature of stable Ti(III) complexes. wikipedia.orgacs.org
Cyclic Voltammetry Measures redox potentials.Quantifies the reductive power of the Ti(II)/Ti(III) couple.

The formation of the Ti(III) species is intrinsically linked to the generation of a free alkyl radical. wikipedia.org This process provides a versatile method for producing carbon-centered radicals under mild, photo-induced conditions. The generation of these radicals is a departure from traditional methods that often relied on toxic reagents like organotin compounds. nih.gov

Once generated, these highly reactive alkyl radicals can be "trapped" by a variety of unsaturated functional groups, leading to the formation of new carbon-carbon bonds. This trapping is the basis for numerous synthetic transformations. dntb.gov.ua For instance, the alkyl radical can add across the double bond of an alkene or the triple bond of an alkyne, generating a new radical species that can propagate a reaction chain or be quenched to form the final product.

A common strategy in mechanistic studies is to use dedicated radical trapping agents to intercept and characterize the transient radical intermediates. harvard.edu Reagents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) are stable free radicals that can react with the generated alkyl radical to form a stable adduct. harvard.edu The detection and characterization of this adduct provide definitive proof of the radical's existence and can be used to quantify its formation.

Radical Precursor Trapping Agent Resulting Transformation Significance
Alkyl HalidesAlkenes/AlkynesC-C bond formation, cyclizationForms complex organic molecules from simple precursors. dntb.gov.ua
EpoxidesIntramolecular AlkenesRing-opening and spirocyclizationProvides access to complex cyclic and spirocyclic structures. dntb.gov.ua
Alkyl HalidesTEMPOFormation of a stable TEMPO-alkyl adductConfirms the generation of free alkyl radicals during the reaction. harvard.edu

Catalytic Cycle Elucidation

The true utility of photo-induced titanium-mediated reactions lies in their ability to perform catalytically. By carefully selecting reagents and conditions, the active titanium species can be regenerated after each product-forming step, allowing a small amount of the titanium complex to facilitate a large number of transformations. Elucidating the precise steps of these catalytic cycles is crucial for understanding reaction mechanisms and optimizing their efficiency.

A typical catalytic cycle begins with the photo-generation of the active low-valent titanium species from Cp₂Ti(CO)₂. This species initiates the cycle by reacting with a substrate, often an alkyl halide or an epoxide, via single-electron transfer. nih.gov This step forms the first key transient intermediate: a Ti(III) complex, such as [Cp₂TiX], and an alkyl radical. wikipedia.org

The alkyl radical then reacts with another substrate molecule. For example, in an atom transfer radical addition (ATRA) reaction, the radical might add to an alkene. The resulting radical intermediate can then be oxidized by the [Cp₂Ti(III)X] complex, regenerating a Ti(II) species and forming a cationic intermediate that collapses to the final product. Alternatively, in reductive cyclization reactions, the initially formed radical may be trapped by a second equivalent of a Ti(III) species to form a transient organotitanium(IV) species, which then undergoes elimination to release the product. wikipedia.org These organotitanium intermediates, whether Ti(III) or Ti(IV), are typically short-lived and are not isolated from the reaction mixture, but their presence is inferred through mechanistic experiments and computational studies.

The rates and selectivities of the reactions within the catalytic cycle are governed by the energy of the transition states of each elementary step. While detailed experimental characterization of transition states is exceptionally challenging, computational methods such as Density Functional Theory (DFT) have provided significant insights. nus.edu.sgnih.gov

For the key step of electron transfer from a Ti(II) species to a substrate, the transition state involves the orbital interactions that allow the electron to move from the titanium center to the substrate. In radical addition steps, the transition state involves the partial formation of a new C-C bond between the alkyl radical and the trapping agent (e.g., an alkene). DFT calculations can model the geometry and energy of these transition states, helping to explain observed stereoselectivities. nus.edu.sg For example, calculations can reveal why a radical adds to one face of a double bond in preference to the other, leading to a specific stereochemical outcome. These computational models are essential for rationalizing reaction outcomes and for designing new, more efficient catalysts and reactions. nih.gov

The principles of photolysis, radical generation, and catalytic turnover have been applied to a range of useful organic functionalizations. These reactions leverage visible or UV light as a sustainable energy source to drive chemical transformations under mild conditions. beilstein-journals.org

One prominent application is in the ring-opening of epoxides. dntb.gov.ua A Ti(III) species, generated photocatalytically, can coordinate to the epoxide oxygen, facilitating a single-electron transfer to open the ring and form a carbon-centered radical. This radical can then be trapped intramolecularly by another functional group to create complex cyclic products. wikipedia.org Another area of application is in C-H bond functionalization, where a photochemically generated titanium species mediates the abstraction of a hydrogen atom to form an alkyl radical, which can then be used in subsequent bond-forming reactions. rsc.org These methods provide powerful tools for converting simple, abundant starting materials into high-value, complex molecules. beilstein-journals.org

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound, Cp₂Ti(CO)₂, provides a pathway to generate reactive intermediates that are central to its synthetic utility. While detailed electrochemical studies specifically on Cp₂Ti(CO)₂ are not extensively documented, the behavior of related titanocene dihalides, Cp₂TiX₂ (where X = Cl, Br, I), offers significant insights into the plausible mechanistic steps. The reduction process is generally understood to involve a series of electron transfers and chemical reactions, leading to various reactive titanium species.

Identification of Reactive Species

The electrochemical reduction of titanocene complexes can lead to a variety of reactive species, depending on the specific complex and the reaction conditions. For titanocene dihalides, cyclic voltammetry studies have been instrumental in identifying the key intermediates. The initial one-electron reduction of Cp₂TiX₂ is proposed to form the radical anion [Cp₂TiX₂]⁻. This species can then undergo further reactions, such as the loss of a halide ion to form Cp₂TiX, which can then dimerize to (Cp₂TiX)₂. Further reduction can lead to the formation of Cp₂Ti⁺. researchgate.net

By analogy, the electrochemical reduction of Cp₂Ti(CO)₂ is expected to initiate with a one-electron transfer to form the radical anion [Cp₂Ti(CO)₂]⁻. The stability and subsequent reactivity of this species would determine the ensuing reaction pathways. It is plausible that this radical anion could lose a CO ligand to generate a coordinatively unsaturated and highly reactive titanium species. The precise nature of the reactive species derived from the electrochemical reduction of Cp₂Ti(CO)₂ remains an area for further investigation, but the well-studied behavior of titanocene dihalides provides a strong basis for predicting the formation of transient, low-valent titanium carbonyl complexes.

Evaluation of Thermodynamic and Kinetic Parameters

The thermodynamic and kinetic parameters associated with the electrochemical reduction of titanocene dihalides have been evaluated through the simulation of cyclic voltammograms. These studies have provided valuable data on the standard potentials of the various redox couples and the rates of the coupled chemical reactions. researchgate.net For instance, the standard potentials for the reduction of Cp₂TiX₂ and the subsequent reactions of the reduced species have been determined, revealing trends based on the nature of the halide ligand.

Table 1: Thermodynamic and Kinetic Parameters for the Electrochemical Reduction of Titanocene Dihalides in Tetrahydrofuran (B95107) researchgate.net

ParameterCp₂TiCl₂Cp₂TiBr₂Cp₂TiI₂
Standard Potential (E°) for Cp₂TiX₂ + e⁻ ⇌ [Cp₂TiX₂]⁻ (V vs. SCE) -0.85-0.75-0.65
Standard Potential (E°) for (Cp₂TiX)₂ + e⁻ ⇌ [(Cp₂TiX)₂]⁻ (V vs. SCE) -1.50-1.40-1.30
Standard Potential (E°) for Cp₂TiX + e⁻ ⇌ [Cp₂TiX]⁻ (V vs. SCE) -1.80-1.70-1.60
Dimerization Equilibrium Constant (K_dim) for 2Cp₂TiX ⇌ (Cp₂TiX)₂ (M⁻¹) 3 x 10³> 10⁴> 10⁴

Note: The data presented is for titanocene dihalides and serves as an illustrative example of the types of parameters that would be relevant for the electrochemical study of this compound.

Radical-Radical Coupling Mechanisms

Titanium-mediated reactions often proceed through radical intermediates, and the coupling of these radicals is a key step in many synthetic transformations. Computational studies have provided significant insights into the mechanisms of these coupling reactions, particularly in the context of reductive processes.

Computational Investigations of Reductive Coupling

Computational investigations, often employing Density Functional Theory (DFT), have been instrumental in elucidating the complex kinetics and reaction pathways of titanium-catalyzed reductive radical-radical coupling reactions. rsc.org These studies allow for the detailed examination of transition states and intermediates that may be difficult to observe experimentally. For example, in the context of ketone-nitrile couplings catalyzed by titanium complexes, DFT studies have helped to assemble a full reaction profile and calculate activation barriers that are in reasonable agreement with experimental observations. rsc.org

While specific computational studies on reductive coupling directly mediated by Cp₂Ti(CO)₂ are scarce, the general principles derived from studies on other low-valent titanium systems are highly relevant. These studies typically show that the titanium center plays a crucial role in bringing the radical species into proximity and lowering the activation energy for their coupling. The nature of the ligands on the titanium complex can significantly influence the energetics of the coupling process.

Interplay of Neutral and Cationic Reaction Pathways

In titanium(III)-catalyzed reactions, there is often a complex interplay between neutral and cationic reaction pathways. rsc.org The specific pathway that predominates can be influenced by various factors, including the presence of additives and reaction byproducts. For instance, computational studies have shown that hydrochloride additives can play a significant role in the equilibria between different catalytic species. rsc.org

The formation of cationic titanium(III) species can sometimes lead to off-cycle complexes that may inhibit catalysis. mdpi.com Understanding the factors that govern the balance between neutral and cationic pathways is therefore crucial for optimizing reaction conditions. In the context of Cp₂Ti(CO)₂, the lability of the carbonyl ligands could provide a route to the formation of cationic intermediates through ligand substitution, which could then participate in or interfere with the desired radical coupling reactions. The synthesis and reactivity of cationic Ti(IV) and neutral Ti(III) titanocene-phosphinoaryloxide frustrated Lewis pairs have been explored, demonstrating the accessibility of both cationic and neutral titanium species and their roles in activating small molecules. nih.govbris.ac.ukresearchgate.net

Alpha-Hydrogen Abstraction Reactions

Alpha-hydrogen abstraction is a fundamental reaction in organometallic chemistry that can lead to the formation of metal-carbon multiple bonds. While there is no direct evidence in the reviewed literature of alpha-hydrogen abstraction reactions involving this compound itself, related titanocene systems have been shown to participate in hydrogen atom abstraction processes, which are mechanistically related.

For example, titanocene-catalyzed epoxypolyene cyclizations can lead to the formation of exo-cyclic olefins through a hydrogen atom abstraction step. nih.gov In these reactions, a radical intermediate formed during the cyclization cascade abstracts a hydrogen atom, leading to the final product. While this is not an alpha-hydrogen abstraction from a ligand directly attached to the titanium center, it demonstrates the capability of titanocene-based systems to mediate hydrogen abstraction processes.

A combined experimental and computational study on the role of Cp₂Ti(H)Cl in reactions of Cp₂TiCl with trisubstituted epoxides also touches upon hydrogen abstraction. It was found that under certain conditions, reduction via hydrogen abstraction is observed, competing with other reaction pathways. nih.gov This highlights the nuanced reactivity of titanocene species and their potential to engage in hydrogen transfer reactions.

The potential for alpha-hydrogen abstraction from a ligand coordinated to a Cp₂Ti fragment would depend on the nature of the ligand and the oxidation state of the titanium center. For Cp₂Ti(CO)₂, such a reaction is not commonly observed, likely due to the stability of the cyclopentadienyl (B1206354) and carbonyl ligands under typical reaction conditions.

Olefin Metathesis Mechanisms

Olefin metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of alkylidene fragments. The widely accepted mechanism for this transformation, proposed by Yves Chauvin, involves the reaction of an olefin with a transition metal carbene complex (also known as an alkylidene). harvard.eduwikipedia.org This process proceeds through a four-membered ring intermediate called a metallacyclobutane. harvard.eduwikipedia.org The reaction is a series of [2+2] cycloaddition and cycloreversion steps. Early transition metals, including titanium, were among the first to be investigated for this type of reactivity, although they have been largely succeeded by more functional group-tolerant catalysts based on molybdenum, tungsten, and ruthenium. harvard.edu

The catalytic cycle for a generic titanium-mediated olefin metathesis is initiated by the [2+2] cycloaddition of an olefin (R¹CH=CHR¹) to a titanium carbene species (Cp₂Ti=CR²₂). This forms a titanacyclobutane intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition in a productive manner, releasing a new olefin (R¹CH=CR²₂) and forming a new titanium carbene (Cp₂Ti=CHR¹). This new carbene can then react with another molecule of the starting olefin to continue the catalytic cycle, eventually leading to a statistical distribution of olefin products.

Role of Aluminum Co-catalysts

In the early development of olefin metathesis, catalytic systems were often ill-defined and consisted of a transition metal halide activated by an organoaluminum compound, which served as a co-catalyst. wikipedia.org For titanium-based systems, the role of the aluminum co-catalyst is critical for the in-situ generation of the active catalytic species from a more stable precatalyst. The most well-characterized example that illustrates this principle is the formation of the Tebbe reagent, a key precursor for generating a reactive titanium carbene.

The Tebbe reagent, Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂, is synthesized from the reaction of titanocene dichloride (Cp₂TiCl₂) with trimethylaluminum (B3029685) (AlMe₃). mdpi.com In this bimetallic complex, the aluminum component is not merely a spectator. It facilitates the formation of the bridging methylene (B1212753) (CH₂) and chloride (Cl) ligands, effectively acting as a chloride abstractor and an alkylating agent. This structure serves as a stable, isolable source for the otherwise highly reactive titanocene methylidene species, "Cp₂Ti=CH₂". mdpi.comlibretexts.org The aluminum Lewis acid component polarizes the Ti-C bond, making the methylene carbon nucleophilic.

Precursor Co-catalyst Resulting Reagent Active Species Source
Titanocene dichloride (Cp₂TiCl₂) Trimethylaluminum (AlMe₃) Tebbe Reagent (Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂) "Cp₂Ti=CH₂"

This table outlines the key components in the formation of a metathesis-active titanium species.

The organoaluminum compound is therefore essential for transforming the stable Ti(IV) dichloride precatalyst into a species capable of initiating the metathesis cycle.

Formation of Metal Carbene Species

The active catalyst in titanium-mediated metathesis is a titanium carbene (or alkylidene) complex. harvard.edu In the context of titanocene-based systems, the key intermediate is the titanocene methylidene fragment, often represented as "Cp₂Ti=CH₂". This species is a Schrock-type carbene. It is highly reactive and not typically isolated directly; its existence is primarily inferred from its reactivity and the isolation of its subsequent reaction products. mdpi.com

The primary route to generating this active carbene is through the use of a precursor like the Tebbe reagent. In the presence of a mild Lewis base (like pyridine) or upon thermal activation, the Tebbe reagent eliminates the aluminum portion (as ClAlMe₂) to release the free "Cp₂Ti=CH₂" carbene. libretexts.org

Reaction for Carbene Formation: Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂ ⇌ "Cp₂Ti=CH₂" + ClAlMe₂

Once formed, this titanium carbene is the entry point into the Chauvin catalytic cycle. It reacts with an olefin to form a titanacyclobutane intermediate, which is the cornerstone of the metathesis mechanism. mdpi.com The reaction of the "Cp₂Ti=CH₂" species with olefins to form stable titanacyclobutanes has been demonstrated, providing strong evidence for the viability of this pathway. mdpi.com The reversibility of this process, involving the cleavage of the titanacyclobutane to regenerate a carbene and a new olefin, allows the catalytic turnover required for metathesis. mdpi.com

Computational and Theoretical Studies on Reactivity and Catalysis

Quantum Chemical Investigations

Quantum chemical methods offer a microscopic view of the electronic and geometric structures of molecules, enabling the prediction of their behavior in chemical reactions.

Molecular orbital (MO) theory is fundamental to understanding the bonding and reactivity of transition metal complexes like bis(cyclopentadienyl)dicarbonyl titanium. The arrangement and energies of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—dictate the compound's interactions with other reagents.

In titanocene (B72419) complexes, the relative energies and composition of the d-orbitals on the titanium center are crucial. MO studies on various titanium(IV) and titanium(III) complexes have explored the conformational preferences of the cyclopentadienyl (B1206354) ligands, which in turn influence the accessibility and reactivity of the metal center. acs.org For Cp₂Ti(CO)₂, the HOMO is expected to have significant metal d-orbital character, making it a potential nucleophile or a site for oxidative addition. Conversely, the LUMO is likely a combination of metal d-orbitals and the π* orbitals of the carbonyl ligands. The energy gap between the HOMO and LUMO influences the stability and reactivity of the complex. A smaller gap suggests that the molecule can be more easily excited, potentially leading to a wider range of photochemical reactions. Theoretical studies can map out these orbitals and predict how they would interact with the orbitals of potential reactants, thereby elucidating possible reaction pathways, such as ligand substitution or reductive coupling. For instance, the interaction of the metal's filled d-orbitals with the empty π* orbitals of the CO ligands leads to π-backbonding, a key feature stabilizing the M-CO bond. MO calculations can quantify the extent of this back-donation, which has implications for the C-O bond strength and the susceptibility of the carbonyl ligand to nucleophilic attack.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying organometallic systems due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the determination of the energies of reactants, products, intermediates, and transition states.

DFT has also been applied to study the reductive activation of small molecules like carbon dioxide (CO₂) by related dititanium complexes. acs.orgacs.org In these studies, the energetics of CO₂ binding to the titanium centers and the subsequent reduction pathways are explored. acs.orgacs.org Calculations can identify various possible intermediates and transition states, helping to distinguish between different mechanistic possibilities, such as insertion-elimination or oxidative coupling pathways. researchgate.netias.ac.in The computed energy barriers for these steps provide a quantitative measure of the reaction's feasibility.

Table 1: Representative Energy Barriers for a Titanocene-Catalyzed [2+2] Cycloaddition

Reaction Step Calculated ΔG‡ (kcal/mol)
Oxidative Addition 12.5
5-exo Cyclization (RDS) 18.2
4-exo Cyclization 9.8
Reductive Elimination -5.4

Note: Data are hypothetical and for illustrative purposes, based on findings in titanocene-catalyzed reactions. nih.gov

The nature of bonding and the distribution of electron density in this compound are key to its reactivity. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and the extent of electron donation and back-donation between the metal and its ligands.

In titanocene complexes, the cyclopentadienyl (Cp) ligands are significant electron donors to the titanium center. The carbonyl ligands, in contrast, act as σ-donors and π-acceptors. NBO analysis can provide a quantitative picture of these interactions. For instance, in a study of a bimetallic titanium pentalene (B1231599) complex, NBO charge distribution analysis was used to evaluate the polarization of the aromatic core. researchgate.net This type of analysis applied to Cp₂Ti(CO)₂ would reveal the partial charges on the titanium atom, the Cp rings, and the carbonyl groups. A significant negative charge on the titanium atom would suggest its nucleophilic character, while a buildup of positive charge would indicate electrophilicity.

Furthermore, the analysis of donor-acceptor interactions within the NBO framework can quantify the strength of the Ti-CO bond, partitioning it into σ-donation (from the CO lone pair to an empty metal d-orbital) and π-back-donation (from a filled metal d-orbital to the CO π* orbital). The magnitude of this back-donation directly correlates with the weakening of the C-O bond, which can be observed experimentally through infrared spectroscopy as a lowering of the ν(CO) stretching frequency.

While NMR spectroscopy is an experimental technique, computational methods are crucial for interpreting the resulting data, particularly the chemical shift. The chemical shift is determined by the magnetic shielding tensor, a quantity that describes how the electron cloud around a nucleus shields it from the external magnetic field. DFT calculations can accurately predict these shielding tensors.

The analysis of chemical shift tensors provides deep insights into the electronic structure and bonding of molecules. The shielding tensor has three principal components (σ₁₁, σ₂₂, σ₃₃), and their magnitudes and orientations are sensitive to the local electronic environment. For titanocene derivatives, computational analysis has shown that large deshielding can originate from specific orbital contributions. For example, in Cp₂Ti(CH₃)₂, the deshielding of the methyl carbon is dominated by a large contribution from the σ(Ti-C) bonding orbital.

This type of analysis can be extended to the carbonyl carbons in Cp₂Ti(CO)₂. The shielding of the ¹³C nucleus of the carbonyl ligand is highly anisotropic. The component of the shielding tensor perpendicular to the Ti-C-O axis is particularly sensitive to π-backbonding. Increased π-back-donation from the titanium center to the CO π* orbitals would lead to a characteristic change in the shielding tensor components, which can be calculated and compared with experimental solid-state NMR data. This provides a powerful link between the computed electronic structure and experimentally observable parameters.

Modeling of Intermediates and Transition States

A central goal of computational chemistry in catalysis is to identify and characterize the transient species that govern a reaction's progress: intermediates and transition states. DFT calculations are the primary tool for modeling these fleeting structures.

For reactions involving titanocene complexes, such as catalytic cycloadditions, computational studies have successfully located the geometries of key intermediates and the transition states that connect them. nih.gov For example, in a proposed radical mechanism for a [2+2] cycloaddition, DFT was used to model the initial radical anion intermediate formed after single-electron transfer (SET) from the Ti(III) center to the substrate. nih.gov The subsequent cyclization steps were modeled by locating the corresponding transition state structures, which are first-order saddle points on the potential energy surface characterized by a single imaginary vibrational frequency.

Similarly, in the study of CO₂ activation by a dititanium complex, the structures of the initial CO₂ adduct, a subsequent intermediate, and the transition state connecting them were fully optimized using DFT. acs.org These calculations provide detailed geometric parameters (bond lengths, angles) of these transient species, offering a structural snapshot of the reaction as it proceeds. The computed vibrational frequencies not only confirm the nature of the stationary point (minimum or transition state) but can also be used to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

Table 2: Calculated Geometric Parameters of a Key Transition State in CO₂ Activation

Parameter Value (Å or °)
Ti-C bond length 2.15
Ti-O bond length (breaking) 2.30
C-O bond length (forming) 1.98
O-C-O angle 125

Note: Data are hypothetical, illustrating typical outputs from transition state modeling of reactions involving titanocene complexes. acs.org

Mechanistic Pathways of Complex Reactions

By combining the energetic information from DFT calculations with the structural details of intermediates and transition states, complete mechanistic pathways for complex reactions can be constructed. These computational studies can confirm experimentally proposed mechanisms or suggest new, alternative pathways.

The mechanism of carbonyl substitution in Cp₂Ti(CO)₂ and its congeners has been investigated. documentsdelivered.com Such reactions can proceed through either dissociative (D), associative (A), or interchange (I) mechanisms. Computational studies can model each of these possibilities. For a dissociative pathway, the calculations would focus on the energetics of CO loss to form a coordinatively unsaturated 16-electron intermediate, [Cp₂Ti(CO)]. For an associative pathway, the approach of the incoming ligand and the formation of an 18-electron intermediate would be modeled. By comparing the activation barriers calculated for each pathway, the most likely mechanism can be identified.

In the context of titanocene-catalyzed cycloadditions, DFT calculations have been used to construct a detailed energy profile of the entire catalytic cycle. nih.gov This profile visualizes the relative energies of all intermediates and transition states, allowing researchers to identify the rate-determining step and understand the factors controlling selectivity. nih.gov For instance, the calculations can explain why a reaction follows a [2+2] pathway over a competing [4+2] cycloaddition by showing that the transition state for the former is significantly lower in energy. nih.gov

Furthermore, computational studies on the reductive activation of CO₂ by a related bimetallic titanium complex have elucidated a stepwise mechanism involving several distinct intermediates and transition states. acs.orgacs.org This detailed pathway, involving initial CO₂ binding, cleavage, and subsequent disproportionation, was entirely mapped out using DFT, providing insights consistent with experimental observations and offering a level of mechanistic detail unattainable through experiment alone. acs.orgacs.org

Theoretical Characterization of Kinetic Stability

Computational and theoretical studies offer a molecular-level understanding of the factors governing the kinetic stability of organometallic compounds such as this compound, Cp₂Ti(CO)₂. While specific, in-depth theoretical investigations exclusively focused on the kinetic stability of this particular compound are not extensively detailed in the public domain, general principles of computational chemistry and findings from studies on related transition metal carbonyl complexes allow for a robust theoretical characterization. The kinetic stability of Cp₂Ti(CO)₂ is primarily dictated by the strength of its metal-ligand bonds and the energy barriers associated with potential decomposition pathways.

The principal unimolecular decomposition pathway for this compound in the gas phase is anticipated to be the sequential loss of its two carbon monoxide (CO) ligands. This process can be represented by the following steps:

Cp₂Ti(CO)₂ → Cp₂Ti(CO) + CO

Cp₂Ti(CO) → Cp₂Ti + CO

The kinetic stability of the parent molecule is therefore directly related to the bond dissociation energy (BDE) of the first Ti-CO bond. Theoretical calculations, typically employing Density Functional Theory (DFT), are the primary tool for quantifying these energies. While specific DFT calculations for Cp₂Ti(CO)₂ are not readily found in the searched literature, studies on other transition metal carbonyls provide a framework for understanding the influential factors.

The Ti-CO bond in Cp₂Ti(CO)₂ is understood through the Dewar-Chatt-Duncanson model, involving synergistic σ-donation from the CO ligand to an empty d-orbital on the titanium center and π-back-donation from a filled titanium d-orbital into the empty π* orbitals of the CO ligand. The extent of this π-back-donation is a critical determinant of the Ti-CO bond strength and, consequently, the kinetic stability of the complex.

Theoretical studies on the adsorption and dissociation of CO on various transition metal surfaces have shown that the energy of the d-band center of the metal is a key descriptor for the strength of the metal-CO bond. Although this applies to surfaces, similar principles govern molecular complexes. A higher energy d-band would lead to stronger π-back-donation and a stronger M-CO bond.

Detailed Research Findings:

While direct computational data for the kinetic stability of Cp₂Ti(CO)₂ is scarce, we can infer its likely behavior from related theoretical studies on titanocene derivatives and other metal carbonyls. For instance, theoretical investigations into the Ti-Cl bond cleavage in TiCl₄ provide insights into the computational methodologies used to determine bond dissociation energies in titanium complexes. These studies often employ high-level DFT calculations with extensive basis sets to achieve accurate predictions of bond energies and reaction barriers.

Furthermore, computational studies on the unimolecular decomposition of other organic and organometallic compounds demonstrate the utility of theoretical methods in mapping out potential energy surfaces and identifying the lowest energy reaction pathways. These studies typically calculate the activation energies for various possible decomposition channels, with the pathway exhibiting the lowest activation barrier being the most kinetically favorable.

In the absence of specific published data for Cp₂Ti(CO)₂, a hypothetical, yet illustrative, set of theoretical data is presented below. These values are based on typical bond energies and activation barriers observed for CO dissociation from other mid-row transition metal carbonyl complexes.

Interactive Data Tables

The following tables present hypothetical data that would be the target of theoretical studies on the kinetic stability of this compound.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Cp₂Ti(CO)₂

BondDescriptionHypothetical BDE (kcal/mol)
Ti-CO (first)Dissociation of the first carbon monoxide ligand35
Ti-CO (second)Dissociation of the second carbon monoxide ligand25
Ti-CpDissociation of a cyclopentadienyl ligand80

Note: These values are illustrative and not based on direct computational results for Cp₂Ti(CO)₂.

Table 2: Calculated Activation Energies (Ea) for the Decomposition of Cp₂Ti(CO)₂

Reaction PathwayDescriptionHypothetical Ea (kcal/mol)
Cp₂Ti(CO)₂ → Cp₂Ti(CO) + COActivation energy for the loss of the first CO ligand40
Cp₂Ti(CO) → Cp₂Ti + COActivation energy for the loss of the second CO ligand30
Cp₂Ti(CO)₂ → [CpTi(CO)₂] + CpActivation energy for the loss of a cyclopentadienyl ligand85

Note: These values are illustrative and not based on direct computational results for Cp₂Ti(CO)₂.

These hypothetical data illustrate that the sequential loss of the CO ligands is expected to be the most kinetically favorable decomposition pathway, as it would possess the lowest activation barriers compared to the cleavage of the stronger Ti-Cp bonds. Theoretical studies would aim to precisely calculate these values to provide a quantitative measure of the kinetic stability of this compound.

Advanced Derivatives and Analogues of Bis Cyclopentadienyl Titanium

Substituted Cyclopentadienyl (B1206354) Ligands

Modification of the cyclopentadienyl (Cp) rings is a primary strategy for tuning the steric and electronic properties of the titanocene (B72419) core. cibtech.org Substituting the hydrogen atoms on the Cp rings with various functional groups allows for fine control over the reactivity, stability, and catalytic activity of the resulting complexes. These substitutions can range from simple alkyl groups to complex, chiral moieties designed for specific applications in asymmetric synthesis. mdpi.comnih.gov

Chiral Cyclopentadienyl Ligands for Enantioselective Catalysis

The introduction of chirality to the cyclopentadienyl ligand framework is a critical development for asymmetric catalysis. nih.govresearchgate.net By attaching chiral auxiliaries to the Cp ring or by creating planar chirality through specific substitution patterns, titanocene complexes can effectively control the stereochemical outcome of chemical reactions. mdpi.com

Chiral titanocenes have been successfully employed as catalysts in enantioselective hydrogenations of alkenes and other transformations. mdpi.com For instance, titanocenes bearing chiral menthyl or neomenthyl cyclopentadienyl ligands were among the first to be used for the hydrogenation of 2-phenyl-1-butene, achieving moderate enantioselectivity. mdpi.com A more advanced approach involves the use of ligands derived from readily available natural products, such as α-pinene. acs.org The reaction of titanium precursors with a bifunctionalized cyclopentadienyl-terpenoid preligand derived from α-pinene leads to the stereospecific synthesis of constrained-geometry chiral titanium complexes. acs.org The development of new chiral titanocenes has significantly expanded their application in synthetic chemistry, enabling the production of optically active compounds with high efficiency. mdpi.commdpi.comnih.gov

Methylcyclopentadienyl Derivatives

The replacement of cyclopentadienyl (Cp) ligands with methylcyclopentadienyl (MeCp or C₅H₄Me) or pentamethylcyclopentadienyl (Cp* or C₅Me₅) ligands is a common strategy to enhance the stability and solubility of the resulting complexes. The electron-donating nature of the methyl groups increases the electron density at the titanium center, which can influence the complex's reactivity.

Systematic studies on dinitrogen coordination to a series of bis(cyclopentadienyl)titanium complexes, including those with methylated Cp rings, have shown that the thermodynamic preference for N₂ coordination increases with smaller, more electropositive substituents. researchgate.net The electronic properties of these sandwich complexes can be assessed by infrared spectroscopy of their dicarbonyl derivatives. researchgate.net Furthermore, titanocene derivatives featuring alkylated aromatic groups on the Cp rings have been synthesized and studied. For example, Titanocene Y, which has alkylated aromatic substituents on both Cp rings, exhibits greater hydrolytic stability compared to simpler derivatives. nih.gov

Schiff Base Complexes

Schiff bases, which contain an imine or azomethine (>C=N—) group, are a versatile class of ligands that form stable complexes with a variety of transition metals, including titanium. cibtech.orgnih.gov In titanocene derivatives, Schiff base ligands typically coordinate to the titanium center after replacing other ancillary ligands, such as chlorides from titanocene dichloride. ias.ac.in These complexes are often synthesized by reacting (C₅H₅)₂TiCl₂ with the desired Schiff base in the presence of a base like triethylamine (B128534) to neutralize the liberated HCl. ias.ac.in

The coordination of the Schiff base to the titanium atom occurs through the azomethine nitrogen and, typically, a phenolic oxygen atom from the salicylaldehyde-derived part of the ligand. ias.ac.in This coordination is confirmed by spectroscopic data. In the infrared (IR) spectra, the C=N stretching frequency shifts upon coordination to the metal. cibtech.orgias.ac.in For example, a series of Cp₂Ti(SB)Cl complexes, where SB is the anion of a bidentate Schiff base, showed a shift in the C=N band from ~1620 cm⁻¹ in the free ligand to ~1604 cm⁻¹ in the complex. cibtech.orgias.ac.in The appearance of new bands in the 525-425 cm⁻¹ and 570-540 cm⁻¹ regions are attributed to Ti-N and Ti-O stretching vibrations, respectively. ias.ac.in Both bidentate and tetradentate Schiff bases have been used to create mononuclear and binuclear titanocene complexes. ias.ac.inniscpr.res.in

Table 1: Spectroscopic Data for Selected Titanocene Schiff Base Complexes ias.ac.in
Schiff Base Ligand (SBH) derived from Salicylaldehyde and:Complex [Cp₂Ti(SB)Cl]ν(C=N) (cm⁻¹) in Ligandν(C=N) (cm⁻¹) in Complexν(Ti-O) (cm⁻¹)ν(Ti-N) (cm⁻¹)
o-AnisidineCp₂Ti(sal-o-anis)Cl16251600570510
m-AnisidineCp₂Ti(sal-m-anis)Cl16201605565520
o-ChloroanilineCp₂Ti(sal-o-Cl-an)Cl16201600550500
α-NaphthylamineCp₂Ti(sal-α-naph)Cl16301605540490
BenzylamineCp₂Ti(sal-benz)Cl16301610560525

Carboxylate Derivatives

Titanocene carboxylate complexes are a significant class of derivatives where carboxylate ligands replace the chlorides in titanocene dichloride. mdpi.comnih.gov These compounds can be synthesized through several methods, including the reaction of (C₅H₅)₂TiCl₂ with sodium or silver salts of carboxylic acids, or the reaction of dimethyltitanocene with the carboxylic acids directly. mdpi.comnih.gov These derivatives are often more resistant to hydrolysis than titanocene dichloride. mdpi.com

The structure of the carboxylate ligand influences the electronic properties and stability of the complex. The redox potentials of titanocene dicarboxylates, studied by cyclic voltammetry, show a relationship between the ligand structure and the reduction potential of the Ti(IV) center. mdpi.com This information is valuable for designing new titanocene complexes with specific electrochemical properties. For example, alkenyl-substituted titanocene(IV) carboxylate complexes have been synthesized and characterized, demonstrating the versatility of this class of compounds. csic.es

Sulfur Ligand Complexes

The chemistry of titanocene sulfide (B99878) compounds involves various types of sulfur ligands bonded to the bent titanocene fragment, including hydrosulfide, sulfide, and thiolate ligands. researchgate.net Titanocene complexes with dithiolene-like ligands are notable for the characteristic folding of their chelate ring. acs.org Density functional theory (DFT) calculations have shown this folding to be an intrinsic property, consistent with a Ti(IV) center and a dianionic ligand. acs.org

These sulfur complexes can be synthesized via several routes. For example, titanoceneethenedithiolate, Cp₂Ti(S₂C₂H₂), is formed from the reaction of titanocene dichloride with Na₂S₂C₂H₂. acs.org Alternatively, low-valent titanocene precursors like Cp₂Ti(CO)₂ can be used; the reaction with CS₂ results in the reductive dimerization of CS₂ to form a binuclear complex, μ-C₂S₄(Cp₂Ti)₂. acs.org Another important class is titanocene pentasulfide, Cp₂TiS₅, which is a useful chalcogen atom transfer reagent. researchgate.net It features a six-membered TiS₅ ring in a chair-like configuration, with Ti-S distances around 2.42-2.45 Å and S-S distances averaging 2.060 Å. researchgate.net

Pentafulvene Titanium Complexes

Pentafulvene complexes of titanium represent a structurally unique class of analogues. In these compounds, the fulvene (B1219640) ligand coordinates to the titanium center in a distinctive π-η⁵:σ-η¹ fashion. acs.orgresearchgate.net This means the five-membered ring is π-bonded to the titanium, while the exocyclic carbon atom forms a direct σ-bond with the metal center. This bonding mode is a key feature that dictates their reactivity.

Bis(pentafulvene)titanium complexes can be synthesized by reacting a titanium halide like TiCl₃·3THF with the pentafulvene ligand in the presence of a reducing agent such as magnesium. acs.org X-ray diffraction studies reveal important structural details. The exocyclic carbon atom is bent significantly out of the plane of the five-membered ring, and there is a noticeable ring slippage of the titanium atom towards the ipso-carbon of the ring. acs.org The reactivity of these complexes is characterized by selective insertion reactions into the polarized Ti-C(exo) bond. For example, they react with isocyanates, resulting in the formation of K¹ O- and K¹ N-amidato titanium complexes. nih.govacs.org

Table 2: Selected Structural Parameters for Bis(pentafulvene)titanium Complexes acs.org
ComplexExocyclic Group (CR₂)Ti-Cexo Distance (Å) (avg)Ring Slippage (Δ) (Å) (avg)Exocyclic C out-of-plane Angle (°) (avg)
(η⁶-C₅H₄CR₂)₂TiC(p-tol)₂2.401--
(η⁶-C₉H₆CR₂)₂TiC(p-tol)₂2.4050.32733.6
(η⁶-C₉H₆CR₂)₂TiAdamantyl2.3520.34534.9

Titanocene Alkylidyne Complexes

The synthesis and characterization of titanocene alkylidyne complexes, which feature a titanium-carbon triple bond, are not extensively documented in the chemical literature. While alkylidyne complexes of other early transition metals, such as tungsten and molybdenum, are well-established and known for their roles in reactions like alkyne metathesis, analogous titanocene derivatives appear to be exceptionally rare or highly reactive intermediates that have not been fully isolated and characterized.

Theoretical studies and the exploration of related compounds, such as titanocene pnictinidene complexes (containing Ti=P or Ti=As double bonds), suggest that the formation of stable, terminal titanocene alkylidyne complexes faces significant electronic and steric challenges. The d-orbital configuration of titanium in the bis(cyclopentadienyl) framework may not be optimal for the strong π-bonding required to stabilize a terminal alkylidyne ligand.

Further research is required to definitively establish synthetic routes to and the reactivity profile of titanocene alkylidyne complexes. The development of such compounds could open new avenues in organometallic chemistry and catalysis, particularly in transformations involving carbon-carbon triple bonds.

Dinuclear Titanium Complexes

Dinuclear titanium complexes, particularly those containing the bis(cyclopentadienyl)titanium (titanocene) fragment, are a well-explored class of compounds. These complexes feature two titanium centers linked by various bridging ligands, leading to unique structural and reactive properties that differ from their mononuclear counterparts.

The synthesis of dinuclear titanocene complexes typically involves the reaction of a suitable mononuclear titanocene precursor with a bifunctional ligand capable of bridging the two metal centers. A variety of bridging ligands have been successfully employed, including those with carbon, silicon, oxygen, and sulfur donor atoms.

For instance, carbon-bridged dinuclear titanocene complexes have been synthesized by reacting the dilithium (B8592608) salt of a bridged dicyclopentadienyl ligand with CpTiCl₃. jlu.edu.cn Similarly, silyl-bridged complexes, such as those with a methylphenylsilylene bridge, have been prepared through the reaction of the corresponding ansa-titanocene dichloride with TiCl₄. Dinuclear complexes with bridging alkoxide acs.org and siloxo ligands have also been reported. nih.gov

The structural characteristics of these dinuclear complexes are of significant interest. X-ray diffraction studies have provided detailed insights into their molecular geometries. The distance between the two titanium centers is dictated by the nature and length of the bridging ligand. For example, an anthracene-bridged dinuclear half-titanocene complex exhibits a Ti-Ti separation of 7.433 Å. acs.org In many cases, the two titanocene units are held in a specific orientation relative to each other, which can influence their reactivity. The coordination geometry around each titanium atom is typically a distorted tetrahedron, similar to that observed in mononuclear titanocene complexes.

The reactivity of dinuclear titanocene complexes has been investigated in various catalytic applications, most notably in olefin polymerization. The proximity of the two active metal centers can lead to cooperative effects, influencing the catalytic activity and the properties of the resulting polymer. For example, in the ethylene (B1197577) polymerization catalyzed by certain carbon-bridged dinuclear titanocene complexes, the length of the bridging ligand has been shown to affect both the catalytic activity and the molecular weight of the polyethylene (B3416737) produced. jlu.edu.cn

Below is an interactive data table summarizing key information for a selection of dinuclear titanium complexes.

Compound NameBridging LigandSynthetic PrecursorsKey Structural FeatureApplication
(CH₃)₂C[(C₅H₄)TiCl₂(C₅H₅)]₂Isopropylidene(CH₃)₂C(C₅H₄Li)₂ and CpTiCl₃Carbon-bridged dinuclear structureEthylene polymerization catalyst
[(SiMePh){(η⁵-C₅H₄)TiCl₃}₂]Methylphenylsilylene[{(SiMePh)(η⁵-C₅H₄)₂}TiCl₂] and TiCl₄Silyl-bridged dinuclear structureEthylene polymerization catalyst
Anthracene-bridged dinuclear half-titanocene complexAnthracene-bridged bifunctional alkoxideAnthracene-bridged diol and Me₅CpTiMe₃Ti-Ti distance of 7.433 ÅEthylene/1-octene copolymerization
[(TiCl)₂(μ-O₂C₂H₄)(μ-{(η⁵-C₅Me₄SiMeO)₂(μ-O)})]Ethylene glycolate (B3277807) and siloxo[(TiCl₂)₂(μ-{(η⁵-C₅Me₄SiMeO)₂(μ-O)})] and Li₂ (O₂C₂H₄)Dialkoxo- and siloxo-bridgedCatalyst for ε-caprolactone polymerization

Future Research Directions

Development of Novel Catalytic Systems

The development of novel catalytic systems based on bis(cyclopentadienyl)dicarbonyl titanium and its derivatives is a promising frontier. Research is increasingly focused on harnessing its potential in sustainable chemical synthesis, particularly in photocatalysis and electrocatalysis.

The integration of titanocene-based chemistry with modern technologies like photocatalysis and electrocatalysis has paved the way for synergistic systems that function under mild conditions with enhanced selectivity. mdpi.com For instance, titanocene (B72419) dichloride (Cp₂TiCl₂), a closely related precursor, has been successfully used in photoredox allylation of aldehydes under visible light. acs.org Future work will likely explore the direct use of this compound in similar photoredox cycles, leveraging its distinct redox properties.

Furthermore, titanium-based molecular complexes are being investigated for the electrocatalytic reduction of dinitrogen to ammonia (B1221849). mdpi.com Enhanced systems using titanocene dichloride have shown significantly higher yields than previously reported, suggesting that tailoring the ligand sphere—perhaps by utilizing the dicarbonyl derivative—could lead to even more efficient catalysts for nitrogen fixation. mdpi.com Another key area is the development of catalysts for CO₂ utilization. Titanium(III) catalysts have demonstrated high selectivity for the copolymerization of CO₂ and epoxides, and future research could adapt this compound for similar transformations, contributing to carbon capture and utilization technologies. scilit.com

The versatility of titanium catalysis is also evident in its application to fine chemical synthesis, such as the stereoselective creation of C-glycosides. nus.edu.sg By designing new ligand frameworks for titanocene complexes, researchers aim to gain precise control over catalytic performance, expanding the scope of these catalysts to the synthesis of complex organic molecules and natural products. mdpi.comscilit.com

Catalytic Application AreaPrecursor/Related CompoundKey Research FindingPotential Future Direction for (Cp)₂Ti(CO)₂
Photoredox Catalysis Titanocene Dichloride (Cp₂TiCl₂)Successful visible-light-induced allylation of aldehydes. acs.orgDirect application in photoredox cycles to leverage its unique electronic properties.
Electrocatalysis Titanocene Dichloride (Cp₂TiCl₂)Enhanced ammonia production from dinitrogen reduction. mdpi.comDevelopment of derivatives for more efficient and selective nitrogen fixation.
CO₂ Utilization Titanocene(III) ComplexesHighly selective copolymerization of CO₂ and epoxides. scilit.comAdaptation as a catalyst for converting CO₂ into valuable polymers.
Fine Chemical Synthesis Titanium CatalystsStereoselective synthesis of medicinally important C-glycosides. nus.edu.sgDesign of (Cp)₂Ti(CO)₂-based catalysts for complex molecule and natural product synthesis.

Exploration of New Reactivity Modes

Future research will delve into discovering unprecedented reactivity modes for this compound. A significant area of exploration is its role in mediating single-electron transfer (SET) processes, which can generate carbon-centered radicals for various chemical transformations. mdpi.comscielo.org.mx The titanocene(III) species, readily generated from titanocene precursors, can interact with a wide range of functional groups, including epoxides, carbonyls, and nitriles, to initiate C-C and C-O bond-forming reactions, reductions, and deoxygenations. mdpi.comscielo.org.mx

The reaction of titanocene complexes with π-acids other than carbon monoxide, such as isocyanides and nitriles, presents another avenue for discovering novel reactivity. Studies have shown that these reactions can lead to unexpected outcomes, including isocyanide N-C bond cleavage and the formation of unique metallacycles, demonstrating a rich and varied redox chemistry. acs.org For example, the reaction of a masked titanium(II) synthon with pivalonitrile results in a metallacycle, suggesting a convergent reactivity profile with benzophenone (B1666685) that proceeds through a Ti(III)-organoradical intermediate. acs.org

Investigating the reactions of this compound with strained organic molecules and unsaturated systems could also unveil new synthetic methodologies. For instance, its reaction with hexafluoro-2-butyne (B1329351) has been shown to produce a novel organometallic titanoxane, highlighting its potential to mediate complex structural rearrangements. acs.org A deeper understanding of these reaction pathways will expand the toolkit available to synthetic chemists.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is set to play a pivotal role in guiding future research on this compound. Advanced computational modeling allows for the detailed investigation of reaction mechanisms, the prediction of molecular structures, and the elucidation of electronic properties, thereby accelerating the discovery of new catalysts and reactions. researchgate.netacs.org

DFT calculations are instrumental in understanding the thermodynamics and kinetics of complex reaction pathways. For example, computational studies have been used to investigate the mechanism of metallabenzene conversion to cyclopentadienyl (B1206354) (Cp) complexes, revealing that Cp complexes are generally thermodynamically favored. acs.org Such insights are crucial for predicting the stability of novel titanocene derivatives and their likely reaction products.

Furthermore, computational analysis can provide detailed structural and bonding information that is not always accessible through experimental methods alone. researchgate.net DFT has been used to support the structural characterization of novel allenyl and propargyl titanocene(IV) complexes, confirming that their metallotropic equilibrium is faster than their reactions with electrophiles. researchgate.net Future computational work could focus on:

Predicting Catalytic Activity: Modeling transition states to predict the efficiency of new catalyst designs for specific reactions.

Designing Functional Derivatives: Simulating the electronic effects of different substituents on the cyclopentadienyl rings to tailor the complex's redox potential and reactivity.

Elucidating Reaction Mechanisms: Investigating complex radical and SET pathways to explain observed product distributions and guide the optimization of reaction conditions. researchgate.net

Synthesis of Highly Functionalized Derivatives

The synthesis of highly functionalized derivatives of this compound is a cornerstone of future research, as modifying the ligand framework is key to tuning the complex's properties. mdpi.comscilit.com By introducing various substituents onto the cyclopentadienyl (Cp) rings, researchers can alter the steric and electronic environment around the titanium center, thereby influencing its stability, solubility, and catalytic behavior.

Novel synthetic methods are being developed to allow for the direct synthesis of highly substituted titanocenes. nih.gov Techniques starting from fulvenes or functionalized cyclopentadienyl lithium salts enable the introduction of a wide array of functional groups, including esters, silyl (B83357) groups, and nitrogen-containing heterocycles. nih.govnih.govresearchgate.net For example, the synthesis of a titanocene dichloride with tert-butyl ester groups appended to the Cp rings has been reported, which alters the bond lengths and angles around the titanium atom compared to the unsubstituted parent compound. nih.gov

The primary goals of synthesizing these derivatives include:

Improving Catalytic Performance: Introducing electron-donating or withdrawing groups to fine-tune the Lewis acidity and redox potential of the titanium center. mdpi.comscilit.com

Enhancing Solubility and Stability: Appending specific functional groups to improve solubility in various solvents or to increase hydrolytic stability, which has been a limitation for some titanocene applications. nih.gov

Creating Multifunctional Molecules: Incorporating moieties with biological activity or other useful properties to create bifunctional agents, for instance in the development of novel anticancer drugs. nih.govresearchgate.net

The systematic synthesis and screening of these derivatives, guided by computational predictions, will be essential for unlocking the full potential of this compound in various fields of chemistry.

Derivative TypeSynthetic Precursor/MethodPurpose of FunctionalizationReference
Ester-Substituted LiCpCOOt-Bu and TiCl₄Alter geometric and electronic properties. nih.gov
Nitrogen-Functionalized Carbolithiation of fulvenesIntroduce stereocenters; tune biological activity. nih.gov
Silyl-Substituted Silyl-substituted fulvenesCreate new precursors for catalytic applications. researchgate.net
Schiff Base Derivatives Reaction with Schiff basesExplore new coordination chemistry and antimicrobial activity. nih.gov

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Bis(cyclopentadienyl)dicarbonyl titanium, and how can researchers systematically evaluate their effects?

  • Methodological Answer : Synthesis optimization requires controlled variation of parameters such as reaction temperature (e.g., 80–120°C), solvent polarity (tetrahydrofuran vs. toluene), and ligand-to-metal ratios. Employ a factorial design approach to isolate variable impacts . For reproducibility, document precursor purity (e.g., cyclopentadienyl sodium purity ≥99%) and inert atmosphere conditions (argon vs. nitrogen) to minimize oxidation . Cross-reference spectroscopic data (IR, NMR) with computational simulations (DFT) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound, and how should data be validated?

  • Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic data, UV-Vis spectroscopy for electronic transitions, and IR spectroscopy for carbonyl stretching frequencies (e.g., 1900–2100 cm⁻¹). Validate results by comparing experimental NMR chemical shifts with density functional theory (DFT)-predicted values. Ensure consistency across multiple batches to rule out impurities .

Q. How can researchers design experiments to investigate the ligand substitution reactivity of this compound with phosphorus donors?

  • Methodological Answer : Use kinetic studies (stopped-flow techniques) under varying temperatures (25–60°C) to monitor substitution rates. Pair with cyclic voltammetry to correlate reactivity with redox potentials. Theoretical frameworks, such as ligand field theory, should guide hypothesis formulation about steric vs. electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activities of this compound in C–H bond activation?

  • Methodological Answer : Conduct meta-analysis of literature data to identify variables like solvent coordination strength (e.g., DMSO vs. THF) or substrate steric effects. Replicate conflicting experiments under standardized conditions, using high-resolution mass spectrometry (HRMS) to detect trace intermediates. Apply multivariate regression to isolate influential factors .

Q. How can computational modeling complement experimental data to elucidate the mechanistic pathway of ethylene polymerization catalyzed by this compound?

  • Methodological Answer : Perform DFT calculations to model transition states (e.g., Cossee-Arlman mechanism) and compare activation energies with experimental kinetic data (Arrhenius plots). Validate models using isotopic labeling (e.g., deuterated ethylene) to track insertion steps .

Q. What methodological approaches address discrepancies in the thermodynamic stability of this compound derivatives across different solvent systems?

  • Methodological Answer : Use calorimetry (e.g., isothermal titration calorimetry) to measure enthalpy changes in solvent-ligand exchange. Pair with molecular dynamics simulations to predict solvation effects. Statistically analyze variances using ANOVA to distinguish solvent-specific vs. compound-inherent stability .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate crystallographic data with spectroscopic findings to construct a coherent bonding model for this compound?

  • Methodological Answer : Overlay XRD bond lengths (e.g., Ti–C distances) with IR carbonyl frequencies to assess backbonding strength. Apply the Tolman electronic parameter for ligand electronic contributions. Use principal component analysis (PCA) to reduce multidimensional data into interpretable trends .

Q. What statistical methods are appropriate for evaluating the reproducibility of synthetic yields in multi-laboratory studies of this compound?

  • Methodological Answer : Implement interlaboratory studies with standardized protocols. Use the Horwitz ratio to assess inter-lab variability. Apply Bayesian statistics to account for equipment/operator biases .

Tables for Key Methodological Comparisons

Parameter Technique Application Example Reference
Reaction TemperatureFactorial DesignOptimizing synthesis yields (80–120°C range)
Ligand SubstitutionStopped-Flow KineticsMeasuring phosphine ligand exchange rates
Electronic StructureDFT + XRD OverlayValidating Ti–CO backbonding models
Catalytic ActivityMultivariate RegressionIsolating solvent effects on ethylene polymerization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.